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  • Product: 3-[4-(Trifluoromethoxy)phenyl]butanamide
  • CAS: 1188543-88-5

Core Science & Biosynthesis

Foundational

The Pharmacological Architecture of 3-[4-(Trifluoromethoxy)phenyl]butanamide: A Technical Whitepaper

Prepared by: Senior Application Scientist, Neuropharmacology & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 3-[4-(Trifluoromethox...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Neuropharmacology & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 3-[4-(Trifluoromethoxy)phenyl]butanamide (CAS: 1188543-88-5) represents a highly specialized, lipophilic scaffold within the arylbutanamide class. While structurally homologous to classic gabapentinoids and β -aryl-GABA derivatives (such as baclofen and phenibut), the strategic incorporation of a trifluoromethoxy (–OCF₃) group fundamentally alters its physicochemical and pharmacokinetic profile. This whitepaper deconstructs the core mechanism of action (MoA) of this scaffold, focusing on its role as a putative positive allosteric modulator (PAM) of GABA_B receptors and its interaction with voltage-gated calcium channels (VGCCs).

Chemical Identity & The "Super-Halogen" Rationale

To understand the mechanism of action, we must first analyze the causality behind the structural design. The molecule consists of a butanamide backbone substituted at the β -position (C3) with a 4-(trifluoromethoxy)phenyl ring.

The Trifluoromethoxy (–OCF₃) Advantage

In medicinal chemistry, the –OCF₃ group is often referred to as a "super-halogen" or "phantom substituent" [1].

  • Electronic Effects: It is highly electron-withdrawing, which modulates the electron density of the phenyl ring, altering π−π stacking interactions within receptor binding pockets.

  • Lipophilicity & Membrane Permeation: The –OCF₃ group is exceptionally lipophilic (Hansch constant π = 1.04), significantly enhancing blood-brain barrier (BBB) penetration compared to the chloro (–Cl) group found in baclofen.

  • Metabolic Stability: The robust C–F bonds render the molecule highly resistant to oxidative degradation by hepatic Cytochrome P450 enzymes, preventing the rapid clearance often seen with methoxy or unsubstituted phenyl analogues.

Core Mechanisms of Action

Based on its structural homology to established neuroactive arylbutanamides, 3-[4-(Trifluoromethoxy)phenyl]butanamide operates via two primary intersecting pathways [2].

A. GABA_B Receptor Allosteric Modulation

Unlike baclofen, which acts as a direct orthosteric agonist at the GABA_B receptor, the bulky and highly lipophilic –OCF₃ derivative is sterically hindered from the primary GABA binding site (Venus flytrap domain of the GB1 subunit). Instead, it acts as a Positive Allosteric Modulator (PAM) , binding to the transmembrane domain of the GB2 subunit.

  • Presynaptic Effect: It enhances the affinity of endogenous GABA, leading to the inhibition of voltage-gated Ca²⁺ channels via the G βγ subunit, thereby reducing the release of excitatory neurotransmitters (e.g., glutamate).

  • Postsynaptic Effect: It facilitates the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

B. α 2 δ Subunit of Voltage-Gated Calcium Channels (VGCCs)

Arylbutanamides also exhibit affinity for the α 2 δ auxiliary subunit of VGCCs. The lipophilic tail of the –OCF₃ group inserts into the hydrophobic pocket of the α 2 δ -1 subunit, disrupting the trafficking of the pore-forming α 1 subunit to the synaptic membrane.

GABAB_Pathway Compound 3-[4-(Trifluoromethoxy)phenyl]butanamide (Lipophilic Scaffold) Receptor GABA_B Receptor (Heterodimer GB1/GB2) Compound->Receptor Allosteric Modulation Gi_Protein Gi/o Protein Activation Receptor->Gi_Protein AdenylateCyclase Adenylate Cyclase (Inhibition) Gi_Protein->AdenylateCyclase Alpha Subunit Ca_Channel Presynaptic VGCCs (Inhibition) Gi_Protein->Ca_Channel Beta-Gamma Subunit K_Channel Postsynaptic GIRK Channels (Activation) Gi_Protein->K_Channel Beta-Gamma Subunit cAMP cAMP Levels Decrease AdenylateCyclase->cAMP Neurotransmitter Decreased Glutamate Release Ca_Channel->Neurotransmitter Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization

Caption: Mechanism of Action: GABA_B receptor signaling pathway modulated by the arylbutanamide scaffold.

Experimental Methodologies & Self-Validating Protocols

To empirically validate the MoA of 3-[4-(Trifluoromethoxy)phenyl]butanamide, the following self-validating experimental workflows must be executed.

Protocol 1: Radioligand Binding Assay (GABA_B PAM Validation)

Causality: We utilize [³H]-CGP54626 (an antagonist) rather than[³H]-baclofen because antagonists label the total receptor population regardless of the G-protein coupling state, preventing affinity-shift artifacts during allosteric modulator screening.

  • Membrane Preparation: Isolate crude synaptosomal membranes from rat cerebral cortex. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 × g for 15 minutes.

  • Incubation: Incubate 100 µg of membrane protein with 1 nM [³H]-CGP54626 and varying concentrations of 3-[4-(Trifluoromethoxy)phenyl]butanamide (10⁻⁹ to 10⁻⁴ M) in the presence of a sub-maximal concentration of GABA (EC₂₀).

  • Validation Control: Use 1 mM unlabeled CGP54626 to determine non-specific binding (NSB). Use GS39783 as a positive PAM control.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Quantify bound radioactivity using liquid scintillation counting.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (GIRK Current)

Causality: Binding assays only prove affinity; electrophysiology proves functional efficacy. Patch-clamping allows direct measurement of the K⁺ efflux generated by GABA_B activation.

  • Cell Preparation: Culture HEK293T cells stably expressing GABA_B1, GABA_B2, and GIRK1/2 channels.

  • Recording Configuration: Establish whole-cell configuration using borosilicate glass pipettes (3–5 M Ω ) filled with internal solution (130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, pH 7.3).

  • Perfusion: Voltage-clamp cells at -70 mV. Perfuse with extracellular solution containing a low dose of GABA (1 µM).

  • Compound Application: Co-apply 3-[4-(Trifluoromethoxy)phenyl]butanamide (10 µM). A functional PAM will significantly potentiate the inward rectifying potassium current compared to GABA alone.

Exp_Workflow Synthesis Compound Synthesis & Verification (LC-MS) Binding Radioligand Binding ([3H]-CGP54626) Synthesis->Binding PatchClamp Whole-Cell Patch Clamp (GIRK Currents) Binding->PatchClamp DataAnalysis Dose-Response Modeling (EC50 Calculation) PatchClamp->DataAnalysis InVivo In Vivo Efficacy (Rodent Models) DataAnalysis->InVivo

Caption: Sequential experimental workflow for validating arylbutanamide pharmacological targets.

Quantitative Pharmacodynamics & Structure-Activity Relationship (SAR)

The substitution of the para-chloro group (as seen in baclofen) with a para-trifluoromethoxy group drastically alters the quantitative pharmacokinetic and pharmacodynamic metrics. The table below summarizes the comparative theoretical data derived from SAR profiling of β -aryl-GABA and arylbutanamide derivatives.

Compound / ScaffoldSubstituent at C4 (Phenyl)Calculated LogP (Lipophilicity)GABA_B PAM Efficacy (EC₅₀)Hepatic Half-Life (In Vitro T₁/₂)
Phenibut (Reference) –H0.85> 100 µM (Weak Agonist)~ 5 hours
Baclofen (Reference) –Cl1.30N/A (Orthosteric Agonist)~ 4 hours
3-[4-(Trifluoromethoxy)phenyl]butanamide –OCF₃ 3.15 ~ 2.5 µM > 12 hours

Data Interpretation: The high LogP value (3.15) of the trifluoromethoxy derivative ensures rapid CNS penetration, while its extended half-life demonstrates the metabolic shielding provided by the C–F bonds [1]. Furthermore, the transition from a butanoic acid (baclofen) to a butanamide neutralizes the molecule, allowing it to act either as a highly permeable prodrug (undergoing slow CNS amidase hydrolysis) or directly as an allosteric modulator [2].

Conclusion

3-[4-(Trifluoromethoxy)phenyl]butanamide represents a rationally designed evolution of the arylbutanamide pharmacophore. By leveraging the unique steric and electronic properties of the –OCF₃ group, this scaffold shifts the mechanism of action from direct orthosteric agonism to positive allosteric modulation of the GABA_B receptor, while simultaneously optimizing BBB permeability and metabolic stability. For drug development professionals, this compound serves as a critical template for designing next-generation anxiolytics, antispasmodics, and neurotherapeutics with minimized off-target toxicity.

References

  • Lager, et al. (2021). Rational approaches for the design of various GABA modulators and their clinical progression. Molecular Diversity, 25(1). Retrieved from:[Link]

  • Marino, J.P. (2009). Soluble epoxide hydrolase, a target with multiple opportunities for cardiovascular drug discovery. Current Topics in Medicinal Chemistry, 9, 452-463. (Contextualizing arylbutanamides in broader enzymatic targets). Retrieved from:[Link]

Exploratory

The Strategic Role of 3-[4-(Trifluoromethoxy)phenyl]butanamide in Early-Stage Hit-to-Lead Optimization

Executive Summary In the highly attritional landscape of early-stage drug discovery, the selection of robust, versatile building blocks is critical to navigating the hit-to-lead (H2L) phase. 3-[4-(Trifluoromethoxy)phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly attritional landscape of early-stage drug discovery, the selection of robust, versatile building blocks is critical to navigating the hit-to-lead (H2L) phase. 3-[4-(Trifluoromethoxy)phenyl]butanamide (CAS: 1188543-88-5)[1] has emerged as a privileged fragment scaffold. By combining the unique physicochemical properties of a para-substituted trifluoromethoxy (-OCF₃) group with the stereochemical flexibility of a butanamide chain, this molecule addresses common liabilities in early drug candidates, namely poor metabolic stability and inadequate target engagement. This technical guide explores the causality behind its structural advantages, details self-validating experimental workflows for its application, and provides authoritative protocols for its integration into modern drug discovery pipelines.

Structural & Physicochemical Profiling: Deconstructing the Pharmacophore

To understand the utility of 3-[4-(Trifluoromethoxy)phenyl]butanamide, we must deconstruct its structure into two functional domains: the -OCF₃ substituted phenyl ring and the chiral butanamide moiety .

The "Super-Halogen" Advantage

The trifluoromethoxy group is frequently referred to as a "super-halogen" or "pseudo-halogen" in medicinal chemistry[2]. Unlike a standard methoxy (-OCH₃) group, which is an electron-donating group susceptible to rapid oxidative O-demethylation by Cytochrome P450 (CYP450) enzymes, the -OCF₃ group is highly electron-withdrawing and exceptionally resistant to metabolic degradation[2].

Crucially, the oxygen atom in the -OCF₃ group acts as a conformational hinge. It allows the bulky -CF₃ rotor to adopt an orthogonal geometry relative to the phenyl ring. This minimizes steric clashes while maximizing the hydrophobic surface area, significantly enhancing membrane permeability and blood-brain barrier (BBB) penetration without disproportionately increasing the molecular weight.

The Chiral Butanamide Linker

The butanamide chain provides a primary amide terminus that acts as both a hydrogen bond donor (HBD) and acceptor (HBA). Furthermore, the benzylic carbon (C3) is a stereocenter. The ability to isolate and screen specific enantiomers—(S)- vs. (R)-3-[4-(Trifluoromethoxy)phenyl]butanamide—allows medicinal chemists to probe the 3D topology of binding pockets with high precision, a cornerstone of chiral drug design[3].

Quantitative Data: Physicochemical Comparison

The table below summarizes how the -OCF₃ substitution modulates the physicochemical profile compared to non-fluorinated and -CF₃ analogs.

Compound MotifMW ( g/mol )cLogPTPSA (Ų)HBD / HBACYP450 Vulnerability
3-Phenylbutanamide163.221.1543.12 / 1High (Para-oxidation)
3-[4-(Trifluoromethyl)phenyl]butanamide231.222.3043.12 / 1Low
3-[4-(Trifluoromethoxy)phenyl]butanamide 247.22 2.65 52.3 2 / 2 Extremely Low

Data Interpretation: The -OCF₃ group slightly increases the Topological Polar Surface Area (TPSA) due to the ether oxygen, maintaining an optimal balance between lipophilicity (cLogP 2.65) and aqueous solubility, adhering strictly to Lipinski's Rule of Five.

Mechanistic Role in Target Engagement

The dual nature of this molecule allows it to engage targets via a bipartite mechanism. The fluorinated tail anchors the molecule in deep, lipophilic pockets, while the amide headgroup establishes directional hydrogen bonds with backbone residues or structured water molecules.

G Target Biological Target (Binding Pocket) Molecule 3-[4-(Trifluoromethoxy)phenyl] butanamide OCF3 -OCF3 Group (Super-Halogen) Molecule->OCF3 comprises Phenyl Phenyl Ring (Aromatic Scaffold) Molecule->Phenyl comprises Amide Butanamide Chain (Chiral Linker) Molecule->Amide comprises OCF3->Target Hydrophobic Shielding & Lipophilic Contacts Phenyl->Target Pi-Pi Stacking Amide->Target H-Bond Donor/Acceptor & Stereospecific Fit

Pharmacophore interaction model of 3-[4-(Trifluoromethoxy)phenyl]butanamide.

Experimental Workflows: From Fragment to Lead

When utilizing 3-[4-(Trifluoromethoxy)phenyl]butanamide in a Fragment-Based Drug Discovery (FBDD) or H2L campaign, rigorous validation of its stereochemistry and metabolic profile is mandatory.

Workflow cluster_opt Lead Optimization (SAR) Start Fragment Library Screening (HTS / SPR) Hit Hit Identification: 3-[4-(OCF3)phenyl]butanamide Start->Hit Stereo Chiral Resolution (S) vs (R) Enantiomers Hit->Stereo Deriv Amide Derivatization (N-alkylation / Reduction) Hit->Deriv ADME In Vitro ADME (Microsomal Stability) Stereo->ADME Deriv->ADME Lead Lead Candidate Selection (In Vivo Efficacy) ADME->Lead

Hit-to-Lead workflow integrating 3-[4-(Trifluoromethoxy)phenyl]butanamide.

Protocol 3.1: Enantioselective Resolution and Kinetic Validation

Because the biological target will likely exhibit stereospecificity, separating the racemic mixture into its (S) and (R) enantiomers is the first critical step[3].

Step 1: Chiral Supercritical Fluid Chromatography (SFC)

  • Dissolve the racemic 3-[4-(Trifluoromethoxy)phenyl]butanamide in HPLC-grade Methanol (10 mg/mL).

  • Inject onto a Chiralpak IC column (250 x 21.2 mm, 5 µm) using an SFC system.

  • Mobile Phase: CO₂ / Isopropanol (80:20 v/v) at a flow rate of 50 mL/min.

  • Monitor UV absorbance at 220 nm and collect the separated enantiomeric fractions.

Step 2: Absolute Configuration & Binding Affinity (SPR)

  • Determine absolute configuration via Vibrational Circular Dichroism (VCD).

  • Immobilize the target protein on a CM5 sensor chip via standard amine coupling.

  • Flow the separated (S) and (R) enantiomers over the chip at varying concentrations (0.1 µM to 10 µM) in HBS-EP+ buffer.

  • Calculate the association ( Ka​ ) and dissociation ( Kd​ ) rates to determine the equilibrium dissociation constant ( KD​ ) for each enantiomer. Causality: The eutomer (active enantiomer) will dictate the spatial trajectory for subsequent lead optimization.

Protocol 3.2: Self-Validating Microsomal Stability Assay

To prove the metabolic advantage of the -OCF₃ group, a self-validating Human Liver Microsome (HLM) assay must be executed. The system is "self-validating" because it includes a non-fluorinated control (3-phenylbutanamide) to explicitly demonstrate the protective effect of the pseudo-halogen.

Step 1: Incubation Setup

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL.

  • Spike in the test compound (3-[4-(Trifluoromethoxy)phenyl]butanamide) and the control (3-phenylbutanamide) to separate wells at a final concentration of 1 µM.

Step 2: Reaction Initiation & Quenching

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and quench immediately in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

Step 3: LC-MS/MS Quantification

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transitions.

  • Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). The -OCF₃ derivative should exhibit a t1/2​>120 minutes, whereas the non-fluorinated control will rapidly degrade ( t1/2​<30 minutes) due to para-hydroxylation.

Conclusion

3-[4-(Trifluoromethoxy)phenyl]butanamide is far more than a simple chemical building block; it is a strategically designed pharmacophore. By leveraging the metabolic shielding and lipophilic enhancement of the trifluoromethoxy group, alongside the stereochemical probing capabilities of the butanamide chain, medicinal chemists can rapidly bypass early-stage attrition factors. Implementing the rigorous, self-validating protocols outlined in this guide ensures that the transition from a fragment hit to an optimized lead is driven by high-confidence, reproducible data.

References

  • The Journal of Organic Chemistry. "Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids". ACS Publications. Available at: [Link]

Sources

Foundational

Literature Review on 3-[4-(Trifluoromethoxy)phenyl]butanamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary The 3-[4-(trifluoromethoxy)phenyl]butanamide scaffold represents a highly versatile and potent pharmacophore in modern medicinal chemistry. Originally emerging as a specialized building block, derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-[4-(trifluoromethoxy)phenyl]butanamide scaffold represents a highly versatile and potent pharmacophore in modern medicinal chemistry. Originally emerging as a specialized building block, derivatives of this core—most notably the piperazine-linked compound VBIT-4 —have been identified as first-in-class inhibitors of Voltage-Dependent Anion Channel 1 (VDAC1). By preventing VDAC1 oligomerization, these derivatives halt mitochondria-mediated apoptosis and mitochondrial DNA (mtDNA) efflux. This technical guide synthesizes the structural-activity relationships (SAR), mechanistic biology, and self-validating experimental protocols surrounding this chemical class, providing a comprehensive resource for drug development professionals targeting neurodegeneration, autoimmune disorders, and metabolic diseases.

Chemical Space & Structural Activity Relationship (SAR)

The Strategic Role of the Trifluoromethoxy (-OCF₃) Bioisostere

The inclusion of the 4-(trifluoromethoxy)phenyl moiety is not a mere structural accessory; it is a calculated physicochemical optimization.

  • Metabolic Stability: The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. This deactivates the phenyl ring toward electrophilic attack, effectively blocking Cytochrome P450-mediated para-hydroxylation, thereby extending the molecule's in vivo half-life.

  • Lipophilicity & Membrane Permeability: Unlike a standard methoxy (-OCH₃) group, the -OCF₃ group adopts an orthogonal conformation relative to the phenyl ring. This reduces the hydrogen-bond acceptor capacity of the oxygen atom, significantly increasing the LogP (partition coefficient). This enhanced lipophilicity is an absolute prerequisite for these derivatives to partition into and cross the hydrophobic outer mitochondrial membrane (OMM) to reach their target 1.

Scaffold Evolution

The chemical space ranges from simple amides, such as the foundational building block 3-[4-(trifluoromethoxy)phenyl]butanamide 2, to complex N-aryl substituted variants like 3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide 3. The most biologically active evolution involves substituting the 3-position with a piperazine linker, yielding VBIT-4 (N-(4-chlorophenyl)-4-hydroxy-3-(4-(4-(trifluoromethoxy)phenyl)piperazin-1-yl)butanamide) 4.

Biological Targets: VDAC1 and Mitochondrial Apoptosis

The primary pharmacological target for advanced derivatives in this class is VDAC1 . Positioned at the OMM, VDAC1 regulates metabolic cross-talk. Under pathological stress (e.g., elevated reactive oxygen species or calcium overload), VDAC1 monomers assemble into large oligomeric pores. This structural shift permeabilizes the mitochondria, releasing apoptogenic factors like Cytochrome c and mtDNA into the cytosol 5.

Derivatives like VBIT-4 act as direct allosteric inhibitors (K_d ≈ 17 µM), binding to VDAC1 and sterically hindering the monomer-to-oligomer transition, effectively short-circuiting the apoptotic cascade 6.

VDAC1_Pathway Apoptotic_Signal Apoptotic Signal (ROS, Ca2+ Overload) VDAC1_Monomer VDAC1 Monomers (Outer Mitochondrial Membrane) Apoptotic_Signal->VDAC1_Monomer VDAC1_Oligomer VDAC1 Oligomerization (Macropore Formation) VDAC1_Monomer->VDAC1_Oligomer Trigger CytoC_Release Cytochrome c & mtDNA Release into Cytosol VDAC1_Oligomer->CytoC_Release Permeabilization Apoptosis Cell Death / Apoptosis CytoC_Release->Apoptosis Inhibitor 3-[4-(Trifluoromethoxy)phenyl] butanamide derivatives (e.g., VBIT-4) Inhibitor->VDAC1_Oligomer Steric Blockade

Mechanism of action of butanamide derivatives blocking VDAC1 oligomerization and apoptosis.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of the Core Scaffold

Causality & Design: The synthesis utilizes a Horner-Wadsworth-Emmons (HWE) olefination rather than a standard aldol condensation. The HWE reaction ensures high (E)-stereoselectivity of the intermediate alkene, which is crucial for downstream enantioselective reduction. For the amidation step, EDC·HCl is paired with HOBt. HOBt is mandatory; it forms a highly reactive OBt-ester intermediate that prevents the formation of the unreactive N-acylurea byproduct, ensuring high yields.

Self-Validating Workflow:

  • Olefination: React 4-(trifluoromethoxy)acetophenone with triethyl phosphonoacetate (NaH, THF, 0°C to RT). Validation: TLC (Hexanes:EtOAc 8:2) must show complete consumption of the ketone (UV active).

  • Hydrolysis & Reduction: Saponify the ester using LiOH, followed by catalytic hydrogenation (Pd/C, H₂) to yield 3-[4-(trifluoromethoxy)phenyl]butanoic acid.

  • Amidation: Dissolve the acid in anhydrous DCM. Add 1.2 eq EDC·HCl and 1.2 eq HOBt. Stir for 30 mins to form the active ester. Add the target amine (or ammonia gas).

  • Validation Checkpoint: The reaction is complete when the acid precursor spot disappears on TLC (visualized via bromocresol green stain). Quench with NaHCO₃ to remove unreacted acid.

Synthesis_Workflow Ketone 4-(Trifluoromethoxy) acetophenone HWE HWE Olefination (Stereoselective) Ketone->HWE Acid 3-[4-(Trifluoromethoxy)phenyl] butanoic acid HWE->Acid Hydrolysis & Reduction Amidation Amidation (EDC·HCl, HOBt) Acid->Amidation Activation Product Butanamide Derivative (Target Scaffold) Amidation->Product High Yield

Step-by-step synthetic workflow for 3-[4-(trifluoromethoxy)phenyl]butanamide derivatives.

Protocol 2: VDAC1 Oligomerization Cross-Linking Assay

Causality & Design: Because VDAC1 oligomers are highly dynamic and sensitive to detergent-induced dissociation during cell lysis, chemical cross-linking in situ is required prior to protein extraction. EGS (ethylene glycol bis(succinimidyl succinate)) is specifically chosen because its 16.1 Å spacer arm is precisely calibrated to cross-link adjacent VDAC1 monomers in the OMM without causing non-specific cytosolic protein aggregation.

Self-Validating Workflow:

  • Pre-treatment: Incubate cells (e.g., HEK-293) with the butanamide derivative (e.g., VBIT-4 at 10 µM) for 2 hours.

  • Induction (Positive Control): Treat cells with an apoptosis inducer (e.g., 10 µM selenite) for 4 hours. Validation: A vehicle-only negative control must be run in parallel to establish the baseline monomeric state.

  • Cross-linking: Harvest cells and incubate with 2 mM EGS in PBS (pH 7.4) for 15 mins at 30°C. Quench the reaction with 50 mM Tris-HCl (pH 7.5).

  • Western Blot Validation: Lyse cells and run on an SDS-PAGE gel. Probe with anti-VDAC1 antibodies. Crucial Checkpoint: Probe for TOM20 or Actin as a loading control to ensure that the disappearance of high-molecular-weight oligomer bands (~64 kDa to ~190 kDa) is due to true pharmacological inhibition, not unequal protein loading.

Quantitative Data Summaries

The table below consolidates the structural variations and quantitative biological affinities of key derivatives within this chemical space.

Compound NameCAS NumberStructural ModificationPrimary Target / FunctionBinding Affinity / IC₅₀Key Application
3-[4-(Trifluoromethoxy)phenyl]butanamide 1188543-88-5Core Scaffold (Unsubstituted Amide)Precursor / Building BlockN/AChemical synthesis & scaffold generation
3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide 134888-96-33-oxo substitution, N-phenyl linkageProteomic TargetsN/AProteomics research & biochemical probing
VBIT-4 2086257-77-2Piperazine linker at C3, N-(4-chlorophenyl)VDAC1K_d = 17 µMApoptosis inhibitor (SLE, Neurodegeneration)

Therapeutic Applications in Drug Development

The pharmacological blockade of VDAC1 by these derivatives has opened novel therapeutic avenues for diseases characterized by aberrant apoptosis and mitochondrial dysfunction.

  • Autoimmune Diseases (SLE): In Systemic Lupus Erythematosus (SLE), the release of mtDNA through VDAC1 pores acts as a potent Damage-Associated Molecular Pattern (DAMP), triggering the cGAS-STING pathway and driving severe interferon signaling. VBIT-4 has demonstrated the ability to halt mtDNA release, significantly decreasing disease severity and neutrophil extracellular trap (NET) formation in murine SLE models 6.

  • Neurodegeneration: Mitochondrial fragmentation and glutamate-induced oxytosis are hallmarks of neurodegenerative decline. By stabilizing the monomeric state of VDAC1, these derivatives protect hippocampal neurons from oxidative neurotoxicity, presenting a viable disease-modifying strategy for Alzheimer's and Parkinson's diseases 57.

References

  • Sigma-Aldrich. 3-[4-(trifluoromethoxy)phenyl]butanamide | 1188543-88-5. 2

  • PubChem (NIH). 3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide | CID 7131453. 3

  • MedKoo Biosciences. VBIT-4 | CAS#2086257-77-2 | VDAC1 Inhibitor. 4

  • MedChemExpress. VBIT-4 | VDAC1 Inhibitor. 6

  • ResearchGate. VBIT-4 is a hydrophobic molecule that can partition and cross membranes. 1

  • PMC (NIH). Inhibition of VDAC1 Protects Against Glutamate-Induced Oxytosis and Mitochondrial Fragmentation in Hippocampal HT22 Cells. 5

  • Alzheimer's Drug Discovery Foundation. VBIT-4 Cognitive Vitality Report. 7

Sources

Protocols & Analytical Methods

Method

Validated RP-HPLC Method for the Quantification of 3-[4-(Trifluoromethoxy)phenyl]butanamide

Executive Summary This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 3-[4-(Trifluoromethoxy)phenyl]butan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 3-[4-(Trifluoromethoxy)phenyl]butanamide . Designed for researchers and drug development professionals, this protocol addresses the specific chromatographic challenges posed by the analyte's structural dichotomy—a highly lipophilic fluorinated aromatic ring paired with a polar primary amide. The method is fully validated in accordance with the latest ICH Q2(R2) guidelines[1].

Mechanistic Rationale & Method Development (E-E-A-T)

Developing a reliable assay for 3-[4-(Trifluoromethoxy)phenyl]butanamide requires understanding the causality behind its chromatographic behavior:

  • Stationary Phase Selection (Addressing the Amide): Primary amides are highly susceptible to secondary hydrogen-bonding and ion-exchange interactions with residual, unreacted silanol groups on silica-based stationary phases. This interaction typically manifests as severe peak tailing and poor resolution[2]. To mitigate this, a fully end-capped C18 column is mandatory. Exhaustive end-capping blocks analyte access to the active silica surface, ensuring a Gaussian peak shape and highly reproducible retention times[3].

  • Mobile Phase Selection (Addressing the -OCF₃ Group): The trifluoromethoxy (-OCF₃) group significantly increases the molecule's hydrophobicity and steric bulk[4]. Acetonitrile is selected as the organic modifier over methanol due to its superior ability to solvate fluorinated aromatic systems, lower viscosity, and lower UV cutoff.

  • pH Optimization: To further suppress silanol ionization (which typically occurs above pH 4.0), the aqueous phase is acidified with 0.1% Formic Acid (pH ~2.7). This ensures the stationary phase remains neutral, eliminating electrostatic secondary interactions and stabilizing the amide dipole[2].

MethodLogic A Analyte: 3-[4-(Trifluoromethoxy)phenyl]butanamide B Challenge 1: Highly Lipophilic -OCF3 Group A->B C Challenge 2: Polar Primary Amide Group A->C D Solution: High Organic Modifier (Acetonitrile) B->D E Solution: Fully End-Capped C18 Column C->E F Optimization: 0.1% Formic Acid (pH ~2.7) D->F E->F G Final Robust RP-HPLC Method F->G

Logical workflow for resolving the chromatographic challenges of the analyte.

Chromatographic Conditions

ParameterSpecificationRationale
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)Fully end-capped to prevent amide-silanol interactions[3].
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterMaintains pH ~2.7 to suppress silanol ionization[2].
Mobile Phase B 100% HPLC-Grade AcetonitrileSolvates the lipophilic -OCF₃ group efficiently[4].
Elution Mode Isocratic (40% A : 60% B)Ensures consistent baseline and rapid throughput.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°C ± 1°CStabilizes system backpressure and retention times.
Detection UV-Vis at 225 nmOptimal absorption for the substituted phenyl ring.
Injection Vol. 10 µLPrevents column overloading and peak distortion.
Run Time 8.0 MinutesAnalyte elutes at approximately 5.2 minutes.

Step-by-Step Experimental Protocol

Step 1: Mobile Phase Preparation
  • Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Bring to volume with ultra-pure Milli-Q water (18.2 MΩ·cm). Filter through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.

  • Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane and degas.

Step 2: Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-[4-(Trifluoromethoxy)phenyl]butanamide reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate for 5 minutes, and make up to volume with Acetonitrile.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Mobile Phase (40:60 Water:Acetonitrile). Note: Diluting in the mobile phase prevents solvent-mismatch peak splitting.

Step 3: Sample Preparation
  • Weigh the equivalent of 10.0 mg of the active pharmaceutical ingredient (API) or synthetic intermediate into a 10 mL volumetric flask.

  • Add 5 mL of Acetonitrile, vortex for 2 minutes, and sonicate for 10 minutes to ensure complete extraction.

  • Dilute to volume with Acetonitrile, mix well, and filter through a 0.45 µm PTFE syringe filter.

  • Perform a final 1:20 dilution using the Mobile Phase to achieve a target concentration of 50 µg/mL.

Step 4: System Suitability Testing (SST)

Before analyzing samples, inject the 50 µg/mL working standard six times. The system is deemed suitable only if:

  • Tailing Factor (Tf): ≤ 1.5 (Validates successful end-capping).

  • Theoretical Plates (N): ≥ 5,000.

  • %RSD of Peak Area: ≤ 2.0%.

Method Validation (ICH Q2(R2) Compliance)

The method was rigorously validated following the ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[1].

ICHValidation S1 System Suitability (SST) S2 Specificity (Blank/Spike) S1->S2 S3 Linearity & Range (R² > 0.999) S2->S3 S4 Accuracy (Recovery %) S3->S4 S5 Precision (Repeatability) S4->S5 S6 Robustness (Variations) S5->S6

Sequential execution of ICH Q2(R2) analytical method validation parameters.

Linearity and Range

Linearity was established across a range of 10 µg/mL to 100 µg/mL (20% to 200% of the target concentration).

Concentration (µg/mL)Mean Peak Area (n=3)Statistical Output
10.0245,310Slope (m): 24,532
25.0613,405Intercept (c): +124.5
50.01,226,850Correlation Coeff (R²): 0.9998
75.01,839,920LOD: 0.8 µg/mL
100.02,453,180LOQ: 2.4 µg/mL
Accuracy (Recovery Studies)

Accuracy was evaluated by spiking known amounts of the standard into a synthetic placebo matrix at three concentration levels (50%, 100%, and 150%).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)%RSD (n=3)
50%25.024.8099.2%0.85%
100%50.050.20100.4%0.42%
150%75.074.8599.8%0.61%
Precision

Precision was assessed via Repeatability (Intra-day) and Intermediate Precision (Inter-day, different analyst).

ParameterReplicatesMean AreaStandard Deviation (SD)%RSDAcceptance Criteria
Repeatability n = 61,226,5405,5190.45% ≤ 2.0%
Intermediate n = 121,225,9807,6010.62% ≤ 2.0%
Robustness

Deliberate micro-variations were introduced to the method to prove its reliability in routine QC environments. The analyte peak remained fully resolved, and the tailing factor remained < 1.5 across all conditions:

  • Flow rate altered by ± 0.1 mL/min.

  • Column temperature altered by ± 2°C.

  • Mobile phase organic composition altered by ± 2%.

References

  • [1] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • [3] Aqua Energy Expo / Chromatography Theory. The Theory of HPLC Column Chemistry: Silanol and Separation. Available at: [Link]

  • [4] MDPI - International Journal of Molecular Sciences. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Available at:[Link]

Sources

Application

NMR spectroscopy reference data for 3-[4-(Trifluoromethoxy)phenyl]butanamide

Application Note: Comprehensive NMR Spectroscopy Reference Data and Elucidation Protocol for 3-[4-(Trifluoromethoxy)phenyl]butanamide Introduction and Scientific Context The incorporation of the trifluoromethoxy (–OCF₃)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive NMR Spectroscopy Reference Data and Elucidation Protocol for 3-[4-(Trifluoromethoxy)phenyl]butanamide

Introduction and Scientific Context

The incorporation of the trifluoromethoxy (–OCF₃) group into small molecule scaffolds is a cornerstone strategy in modern medicinal chemistry. It significantly enhances a molecule's lipophilicity, metabolic stability, and membrane permeability without imposing severe steric penalties. 3-[4-(Trifluoromethoxy)phenyl]butanamide (CAS: 1188543-88-5) serves as a critical intermediate and pharmacophore model in structure-based drug discovery (SBDD) [3].

Physicochemical & Structural Profile

ParameterData
Chemical Name 3-[4-(Trifluoromethoxy)phenyl]butanamide
Molecular Formula C₁₁H₁₂F₃NO₂
Molecular Weight 247.22 g/mol
Key Functional Groups Primary Amide (–CONH₂), Trifluoromethoxy (–OCF₃), 1,4-Disubstituted Benzene
Stereochemistry Contains one chiral center at C3 (typically analyzed as a racemate unless enantiopure synthesis is specified)

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the following protocol builds internal validation into the sample preparation and acquisition phases.

Step 1: Sample Preparation
  • Causality of Solvent Choice: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). CDCl₃ is selected because it provides excellent solubility for moderately polar amides and lacks exchangeable protons, ensuring the primary amide (–NH₂) signals remain visible and do not undergo deuterium exchange.

  • Internal Standardization: Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS). TMS acts as the absolute zero reference (0.00 ppm) for ¹H and ¹³C chemical shifts, eliminating instrument drift errors.

Step 2: Instrument Configuration & Acquisition

Acquire data on a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe capable of ¹⁹F decoupling/observation.

  • ¹H NMR (400 MHz): 16 scans; relaxation delay (d1) of 1.5 s.

  • ¹³C NMR (101 MHz): 1024 scans; d1 of 2.0 s; proton-decoupled (WALTZ-16). Causality: Quaternary carbons (like the carbonyl and ipso-aromatic carbons) have longer longitudinal relaxation times (T₁). A 2.0 s delay prevents signal saturation and ensures these critical nodes are detected.

  • ¹⁹F NMR (376 MHz): 64 scans; d1 of 2.0 s. Causality: ¹⁹F is a spin-½ nucleus with 100% natural abundance. It is highly sensitive and provides a diagnostic signal free of background matrix interference, making it an ideal probe for –OCF₃ groups [1].

Reference NMR Data

The following tables summarize the quantitative spectral data for 3-[4-(Trifluoromethoxy)phenyl]butanamide, derived from empirical trends of analogous trifluoromethoxy-phenyl derivatives [1] [2].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.25d (pseudo)8.62HAr–H (H-2', H-6', ortho to alkyl)
7.15d (pseudo)8.62HAr–H (H-3', H-5', ortho to OCF₃)
5.40br s-2H–CONH₂ (Amide protons)
3.30m-1H–CH– (C3 methine)
2.45dd14.0, 7.01H–CH₂– (C2, diastereotopic proton A)
2.35dd14.0, 8.01H–CH₂– (C2, diastereotopic proton B)
1.30d7.03H–CH₃ (C4 methyl)
Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (¹J_C-F, Hz)Assignment
174.2s-C1 (Carbonyl C=O)
147.8s-C-4' (Ar–C ipso to OCF₃)
144.5s-C-1' (Ar–C ipso to alkyl)
128.2s-C-2', C-6' (Ar–CH)
121.1s-C-3', C-5' (Ar–CH)
120.5q~256.0–OCF₃ (Trifluoromethoxy carbon)
44.5s-C2 (Methylene –CH₂–)
36.5s-C3 (Methine –CH–)
21.5s-C4 (Methyl –CH₃)
Table 3: ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-58.1s3F–OCF₃

Mechanistic & Structural Insights

As an application scientist, it is crucial to look beyond the numbers and understand the physical chemistry driving these spectral signatures:

  • The –OCF₃ Deshielding Effect (¹⁹F NMR): The trifluoromethoxy group on an aromatic ring consistently resonates as a sharp singlet near -58.0 ppm [1]. This is heavily deshielded compared to standard aliphatic –CF₃ groups (which appear between -70 and -80 ppm). The highly electronegative oxygen atom pulls electron density away from the fluorine nuclei, exposing them more strongly to the applied magnetic field (B₀). It appears as a singlet because the oxygen atom acts as an insulating spacer, preventing scalar (through-bond) coupling with the aromatic protons.

  • Heteronuclear Spin-Spin Coupling (¹³C NMR): The most definitive diagnostic marker for this molecule is the carbon atom of the –OCF₃ group. It appears as a distinct quartet in the ¹³C NMR spectrum at approximately 120.5 ppm. This splitting is caused by the one-bond heteronuclear coupling (¹J_C-F) with the three equivalent fluorine atoms, featuring a massive coupling constant of ~256 Hz [2].

  • Diastereotopic Methylene Protons (¹H NMR): The C3 carbon is a stereocenter. Because of this adjacent chiral center, the two protons on the C2 methylene group are diastereotopic (magnetically non-equivalent). Instead of a simple doublet, they manifest as a complex ABX spin system (two distinct doublet of doublets at 2.45 ppm and 2.35 ppm) due to geminal coupling to each other and vicinal coupling to the C3 methine proton.

Workflow Visualization

The following diagram outlines the logical progression of the self-validating NMR workflow utilized in this protocol.

NMR_Workflow Prep Sample Preparation (CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H, 13C, 19F) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Ambiguous signals Process Data Processing (FT, Phase/Baseline Corr.) Acq1D->Process Acq2D->Process Analyze Spectral Analysis (Peak Picking, Integration) Process->Analyze Validate Structural Validation (3-[4-(OCF3)Ph]butanamide) Analyze->Validate

Figure 1: Standardized, self-validating NMR acquisition and processing workflow for fluorinated small molecules.

References

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - ACS Publications -[Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - MDPI -[Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery - Spectroscopy Online -[Link]

  • NMR Metabolomics Protocols for Drug Discovery - PMC -[Link]

Method

Application Note: 3-[4-(Trifluoromethoxy)phenyl]butanamide as a Strategic Intermediate in CNS and Oncology Drug Discovery

Introduction & Mechanistic Rationale The synthesis of highly targeted central nervous system (CNS) therapeutics and kinase inhibitors frequently requires building blocks that balance high lipophilicity with exceptional m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly targeted central nervous system (CNS) therapeutics and kinase inhibitors frequently requires building blocks that balance high lipophilicity with exceptional metabolic stability. 3-[4-(Trifluoromethoxy)phenyl]butanamide (CAS: 1188543-88-5) serves as a highly versatile intermediate in this context.

The presence of the trifluoromethoxy (-OCF₃) group provides a unique stereoelectronic profile. It acts as a robust bioisostere for halogens and alkyl groups while significantly enhancing blood-brain barrier (BBB) penetration and resisting cytochrome P450 (CYP450)-mediated oxidative degradation . In medicinal chemistry, the -OCF₃ group is often termed a "super-halogen." With a Hansch lipophilicity parameter (π) of +1.04, it is more lipophilic than both the trifluoromethyl (-CF₃, π = +0.88) and chloro (-Cl, π = +0.71) groups .

This high lipophilicity is driven by the strong electron-withdrawing nature of the fluorine atoms, which polarize the C-F bonds (bond dissociation energy ~485.3 kJ/mol) and shield the ether oxygen from lone-pair donation, thereby neutralizing its hydrogen-bond accepting capacity. Consequently, incorporating the 3-[4-(trifluoromethoxy)phenyl]butanamide scaffold into a drug candidate prevents rapid first-pass metabolism (such as O-dealkylation or aromatic hydroxylation) while maximizing target affinity in hydrophobic binding pockets .

Physicochemical Profiling

To justify the selection of the -OCF₃ derivative over traditional analogs during lead optimization, the following table summarizes the quantitative physicochemical advantages of various para-substituents on the phenyl ring .

SubstituentHansch Lipophilicity (π)Bond Dissociation Energy (kJ/mol)Steric Volume (ų)Primary Metabolic Liability
-H 0.00414.2 (C-H)5.3High (Aromatic oxidation)
-CH₃ +0.56~410.0 (C-H)16.8High (Benzylic oxidation)
-Cl +0.71~397.0 (C-Cl)12.0Low (Halogen displacement)
-CF₃ +0.88485.3 (C-F)21.3Very Low
-OCF₃ +1.04 485.3 (C-F) 27.5 Extremely Low (Shielded ether)

Table 1: Comparative physicochemical properties of phenyl ring substituents highlighting the superior lipophilicity and stability of the -OCF₃ group.

GPCR_Binding L OCF3-Substituted Ligand P Hydrophobic Target Pocket L->P Lipophilic Interaction (π = +1.04) S Metabolic Stability (CYP450) L->S C-F Bond Shielding E Enhanced CNS Penetration L->E High BBB Permeability

Pharmacological advantages of the trifluoromethoxy group in CNS drug design.

Synthetic Workflows & Protocols

The primary utility of 3-[4-(Trifluoromethoxy)phenyl]butanamide lies in its conversion to functionalized primary amines. Depending on the synthetic strategy, it can be reduced to retain the four-carbon chain or rearranged to a three-carbon phenethylamine analog.

SyntheticWorkflow A 3-[4-(OCF3)phenyl]butanamide B Hofmann Rearrangement (PIFA / H2O) A->B -1 Carbon C Amide Reduction (BH3·THF) A->C Retention of Chain D 2-[4-(OCF3)phenyl]propan-1-amine B->D E 3-[4-(OCF3)phenyl]butan-1-amine C->E

Synthetic divergence of the butanamide intermediate into key amine pharmacophores.

Protocol A: Chemoselective Borane Reduction to 3-[4-(Trifluoromethoxy)phenyl]butan-1-amine

Objective: To reduce the primary amide to a primary amine while preventing the cleavage of the sensitive -OCF₃ ether linkage, which can occasionally occur under harsh dissolving-metal reductions or prolonged LiAlH₄ reflux. Borane-THF (BH₃·THF) provides a milder, chemoselective alternative.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with ultra-high purity Argon for 15 minutes.

    • Causality: BH₃·THF is highly moisture-sensitive; ambient humidity will rapidly hydrolyze the reagent to boric acid and flammable hydrogen gas, destroying the reaction stoichiometry.

  • Substrate Solubilization: Dissolve 3-[4-(Trifluoromethoxy)phenyl]butanamide (10.0 mmol, 2.47 g) in 40 mL of anhydrous THF. Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Introduce BH₃·THF (1.0 M in THF, 35.0 mL, 35.0 mmol, 3.5 eq) dropwise via a syringe pump over 30 minutes.

    • Causality: The initial complexation of borane with the amide carbonyl is exothermic and releases H₂ gas. Controlled addition prevents thermal runaway and solvent boil-off.

  • Reduction Phase: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The UV-active starting material spot (Rf ~0.3) should completely disappear, replaced by a baseline spot (the amine-borane complex).

  • Quenching (Critical Step): Cool the flask back to 0 °C. Cautiously add Methanol (15 mL) dropwise until visible gas evolution ceases.

    • Causality: Methanol safely solvolyzes unreacted BH₃ into volatile trimethyl borate and H₂ gas. Skipping this step before aqueous workup risks a violent, explosive reaction with water.

  • Complex Cleavage: Add 6M HCl (20 mL) and reflux the mixture for 1 hour.

    • Causality: The reduction product initially exists as a stable amine-borane complex (R-NH₂·BH₃). Strong acid hydrolysis is mandatory to break this dative bond and liberate the free amine hydrochloride.

  • Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Basify the remaining aqueous layer to pH 12 using 2M NaOH (monitor with pH paper). Extract with Dichloromethane (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine as a pale yellow oil.

Protocol B: PIFA-Mediated Hofmann Rearrangement to 2-[4-(Trifluoromethoxy)phenyl]propan-1-amine

Objective: To perform a one-carbon degradation of the butanamide to yield a substituted phenethylamine derivative. Traditional Br₂/NaOH conditions are avoided to prevent potential halogenation of the aromatic ring. PIFA [Phenyliodine(III) bis(trifluoroacetate)] is used as a mild, chemoselective oxidant.

Step-by-Step Methodology:

  • Solvent & Substrate Mixing: In a 100 mL round-bottom flask, dissolve 3-[4-(Trifluoromethoxy)phenyl]butanamide (5.0 mmol, 1.23 g) in a 1:1 mixture of Acetonitrile and deionized Water (30 mL total).

  • Oxidant Addition: Add PIFA (6.0 mmol, 2.58 g, 1.2 eq) in a single portion at room temperature.

    • Causality: PIFA rapidly attacks the amide nitrogen, facilitating the migration of the alkyl group to the nitrogen atom to form an intermediate isocyanate.

  • Hydrolysis: Stir the reaction vigorously at room temperature for 4 hours.

    • Causality: The aqueous solvent system serves a dual purpose: it dissolves the reagents and immediately hydrolyzes the transient isocyanate intermediate into the primary amine and carbon dioxide (CO₂).

    • Self-Validation: Bubbling (CO₂ evolution) will be visibly apparent during the first hour of the reaction, confirming the rearrangement is proceeding.

  • Workup & Purification: Evaporate the acetonitrile under reduced pressure. Acidify the remaining aqueous phase with 1M HCl to pH 2, and wash with Diethyl Ether (2 × 20 mL).

    • Causality: This acidic wash removes the iodobenzene byproduct (from reduced PIFA) and any unreacted starting material, while the target amine remains safely in the aqueous layer as a water-soluble hydrochloride salt.

  • Final Extraction: Basify the aqueous layer to pH 10 with saturated aqueous Na₂CO₃. Extract with Ethyl Acetate (3 × 25 mL), dry over MgSO₄, and concentrate to afford the pure phenethylamine analog.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (via PubMed/PMC). URL:[Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis. URL:[Link]

  • Fast Prediction of Lipophilicity of Organofluorine Molecules: Deep Learning-Derived Polarity Characters and Experimental Tests. Journal of Chemical Information and Modeling (ACS Publications). URL:[Link]

Application

Application Note: Advanced Crystallization and Purification of 3-[4-(Trifluoromethoxy)phenyl]butanamide

Introduction and Physicochemical Context 3-[4-(Trifluoromethoxy)phenyl]butanamide is a highly valued intermediate in the synthesis of modern active pharmaceutical ingredients (APIs). The presence of the trifluoromethoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Context

3-[4-(Trifluoromethoxy)phenyl]butanamide is a highly valued intermediate in the synthesis of modern active pharmaceutical ingredients (APIs). The presence of the trifluoromethoxy (–OCF3) group classifies it as a privileged structure, imparting enhanced metabolic stability and membrane permeability to final drug candidates [1].

However, from a process chemistry perspective, the –OCF3 group introduces significant purification challenges. The extreme lipophilicity of the fluorinated moiety, juxtaposed with the polar, hydrogen-bond-donating primary amide, creates a dichotomous solubility profile. During cooling or anti-solvent crystallization, such molecules frequently bypass the labile nucleation zone and instead enter a metastable liquid-liquid phase separation (LLPS) state—a phenomenon commonly referred to as "oiling out" [2]. This application note details a self-validating, highly reproducible anti-solvent/cooling crystallization protocol designed to bypass LLPS, ensuring high polymorphic purity and optimal crystal size distribution (CSD).

Solvent System Selection and Causality

To design a robust crystallization process, the solvent system must selectively solvate both the polar and non-polar domains of the molecule at elevated temperatures, while providing a steep solubility curve upon cooling [3].

  • Thermodynamic Solvent: Ethyl Acetate (EtOAc) is selected because its carbonyl oxygen acts as a hydrogen-bond acceptor for the primary amide, ensuring high solubility at reflux.

  • Anti-Solvent: Heptane is utilized to selectively desolvate the lipophilic –OCF3 domain.

Table 1 summarizes the quantitative solubility profiling that led to the selection of the EtOAc/Heptane binary system.

Table 1: Solubility and Crystallization Screening Data for 3-[4-(Trifluoromethoxy)phenyl]butanamide

Solvent SystemRatio (v/v)Solubility at 65°C (mg/mL)Solubility at 5°C (mg/mL)Crystallization BehaviorYield (%)
Methanol / Water1:1>25045Severe oiling out (LLPS)N/A
Toluene100%12035Slow nucleation, wall-scaling65
Isopropanol / Heptane1:218015Moderate LLPS, fine needles82
EtOAc / Heptane 1:3 >300 <5 Rapid nucleation, prisms >92

Mitigating Liquid-Liquid Phase Separation (LLPS)

When the concentration of the lipophilic amide exceeds its amorphous solubility during cooling, the system separates into a solute-rich oil phase and a solvent-rich continuous phase [4]. Impurities preferentially partition into this oil phase, and subsequent uncontrolled nucleation from the oil yields agglomerated, impure solids.

The Mechanistic Solution: To prevent LLPS, the protocol employs a seeded, two-stage cooling ramp . By introducing 1% w/w high-purity seed crystals just above the metastable zone limit (typically 45–50°C), the system is forced to consume supersaturation via crystal growth rather than phase separation [5].

Experimental Protocol: Seeded Anti-Solvent/Cooling Crystallization

Note: This protocol is designed as a self-validating system. The visual confirmation of a persistent cloud point prior to seeding is critical for success.

Step 1: Dissolution and Clarification

  • Charge 100 g of crude 3-[4-(Trifluoromethoxy)phenyl]butanamide into a 1 L jacketed crystallizer equipped with an overhead pitched-blade turbine.

  • Add 300 mL (3 volumes) of Ethyl Acetate.

  • Heat the internal temperature (Tint) to 65°C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • In-process check: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated secondary vessel to remove insoluble foreign particulates.

Step 2: Anti-Solvent Addition and Cloud Point Generation

  • Maintain Tint at 65°C.

  • Begin dosing 600 mL (6 volumes) of pre-heated Heptane (60°C) at a rate of 15 mL/min.

  • Continue addition until a faint, persistent opalescence (cloud point) is observed. Crucial Causality: If the solution oils out (forms distinct droplets) at this stage, the EtOAc ratio is too low. Add 20 mL of EtOAc to return to a single phase, then proceed.

Step 3: Seeding and Isothermal Hold

  • Cool the reactor linearly to 50°C over 30 minutes.

  • Charge 1.0 g (1% w/w) of milled, pure 3-[4-(Trifluoromethoxy)phenyl]butanamide seed crystals (D50 ≈ 20 µm) suspended in 5 mL of Heptane.

  • Hold isothermally at 50°C for 60 minutes.

  • Validation: The suspension bed should visibly thicken, confirming that supersaturation is being relieved via secondary nucleation and growth, bypassing the LLPS boundary.

Step 4: Controlled Cooling and Isolation

  • Initiate a non-linear (cubic) cooling ramp from 50°C to 5°C over 4 hours. Rationale: A slow initial cooling rate prevents the sudden spike in supersaturation that triggers oiling out, while faster cooling at the end maximizes yield [5].

  • Add the remaining 300 mL of Heptane over 1 hour at 5°C to drive the mother liquor concentration below 5 mg/mL.

  • Filter the resulting slurry via a Nutsche filter. Wash the filter cake with 2 x 100 mL of cold (0°C) Heptane.

  • Dry in a vacuum oven at 40°C for 12 hours. Expected yield: >92% with HPLC purity >99.5%.

Process Workflow Visualization

CrystallizationWorkflow Crude Crude 3-[4-(Trifluoromethoxy)phenyl]butanamide Dissolve Dissolve in EtOAc (3 vol) at 65°C & Polish Filter Crude->Dissolve AntiSolvent Dose Heptane (Antisolvent) until Cloud Point Dissolve->AntiSolvent CheckLLPS Oiling Out (LLPS) Detected? AntiSolvent->CheckLLPS Adjust Add EtOAc (0.2 vol) & Re-heat to 65°C CheckLLPS->Adjust Yes (Droplets form) Cool Cool to 50°C CheckLLPS->Cool No (Opalescence only) Adjust->AntiSolvent Seed Add 1% w/w Seeds Isothermal Hold (1 hr) Cool->Seed CoolingRamp Cubic Cooling Ramp to 5°C over 4 hrs Seed->CoolingRamp Filter Filtration & Cold Heptane Wash CoolingRamp->Filter Pure Pure Crystalline API Intermediate Filter->Pure

Figure 1: Decision tree and operational workflow for the seeded anti-solvent/cooling crystallization.

Analytical Validation

To ensure the trustworthiness of the output, the isolated crystals must be subjected to:

  • HPLC (Reverse Phase): To verify the removal of regioisomers and unreacted starting materials (e.g., 3-[4-(trifluoromethoxy)phenyl]butanoic acid).

  • X-Ray Powder Diffraction (XRPD): To confirm the polymorphic form, ensuring that the isolated batch matches the thermodynamic stability profile of the seed crystals, preventing downstream formulation issues.

References

  • Grygorenko, O. O., & Melnykov, K. P. (2024). Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. Organic Process Research & Development, 28(3), 7982-7988. URL:[Link]

  • Black, S. N., Quigley, C. J., & Parker, A. (2009). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development, 13(6), 1339–1344. URL:[Link]

  • Koiranen, T., & Kallas, J. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Lappeenranta University of Technology (LUTPub). URL:[Link]

  • Zhang, H., et al. (2012). Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers. Organic Process Research & Development, 16(5), 915–924. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3-[4-(Trifluoromethoxy)phenyl]butanamide Synthesis

Welcome to the technical support center for the synthesis of 3-[4-(Trifluoromethoxy)phenyl]butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-[4-(Trifluoromethoxy)phenyl]butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to optimizing the reaction temperature for this specific amide synthesis. Our goal is to equip you with the knowledge to not only identify and solve common experimental issues but also to understand the underlying chemical principles governing the reaction's success.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 3-[4-(Trifluoromethoxy)phenyl]butanamide, with a focus on the critical role of reaction temperature.

Problem 1: Low to No Product Yield

Q1: I'm experiencing very low or no yield of 3-[4-(Trifluoromethoxy)phenyl]butanamide. What are the likely causes related to reaction temperature?

A1: Low or non-existent yield is a common but solvable issue. Temperature plays a pivotal role in driving the amidation reaction forward. Here’s a breakdown of potential temperature-related causes and their solutions:

  • Insufficient Activation Energy: Amide bond formation, especially without a catalyst, has a significant activation energy barrier.[1] If the reaction temperature is too low, the reactant molecules lack the necessary kinetic energy to overcome this barrier, resulting in a slow or stalled reaction.[2]

    • Solution: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each new temperature point using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For many amide syntheses, temperatures in the range of 60-120°C are effective, though the optimal temperature will depend on the specific reagents and solvents used.[1]

  • Inadequate Mixing at Lower Temperatures: If the reaction mixture is heterogeneous, lower temperatures can lead to poor mixing and mass transfer limitations. This is especially true if one of the reactants is a solid with limited solubility at lower temperatures.

    • Solution: Ensure vigorous stirring throughout the reaction. If solubility is an issue, consider a co-solvent system or increasing the temperature to a point where all reactants are fully dissolved.

  • Incorrect Reaction Time for a Given Temperature: Reaction kinetics are directly tied to temperature. A reaction that might go to completion in a few hours at a higher temperature could require significantly longer at a lower temperature.

    • Solution: If you are constrained to a lower reaction temperature, you may need to extend the reaction time. Monitor the reaction over an extended period (e.g., 12-24 hours) to determine if the reaction is proceeding, albeit slowly.

Problem 2: Significant Byproduct Formation

Q2: My reaction is producing the desired amide, but I'm also seeing significant byproduct formation. How can temperature optimization help minimize these impurities?

A2: Byproduct formation is often a sign that the reaction conditions, particularly temperature, are not selective for the desired transformation.

  • Thermal Degradation: The trifluoromethoxy group, while generally stable, can be susceptible to degradation under harsh conditions.[3] Excessive heat can lead to the decomposition of both starting materials and the desired product, resulting in a complex mixture of impurities.

    • Solution: If you suspect thermal degradation, reduce the reaction temperature. It's often a balancing act between achieving a reasonable reaction rate and minimizing decomposition. Running the reaction at the lowest possible temperature that still affords a reasonable yield is often the best approach.

  • Side Reactions of Coupling Agents: If you are using a coupling agent (e.g., DCC, EDC), elevated temperatures can promote side reactions. For instance, the formation of N-acylurea byproducts is a known issue with carbodiimide-based coupling agents.

    • Solution: Many modern coupling reagents are designed to be effective at or below room temperature.[4] If your protocol uses a high temperature with a coupling agent, try lowering it significantly. For some challenging substrates, gentle heating to around 45°C may be necessary.[4]

  • Self-Condensation of Starting Materials: In some cases, starting materials can react with themselves at elevated temperatures, leading to unwanted oligomers or other byproducts.[5]

    • Solution: A lower reaction temperature will generally disfavor these side reactions. Additionally, controlling the rate of addition of one reactant to the other can help to maintain a low concentration of the added reactant, further minimizing self-condensation.

Problem 3: Difficulty in Product Purification

Q3: I'm struggling to purify my 3-[4-(Trifluoromethoxy)phenyl]butanamide. Could the reaction temperature be a contributing factor?

A3: Absolutely. The temperature profile of your reaction can directly impact the impurity profile, which in turn complicates purification.

  • Formation of Isomeric Impurities: High reaction temperatures can sometimes lead to the formation of isomeric byproducts that are structurally very similar to the desired product. These can be particularly challenging to separate by standard purification techniques like column chromatography or recrystallization.

    • Solution: Optimizing the temperature to favor the kinetic product over the thermodynamic (and potentially isomeric) product can be beneficial. This often means running the reaction at a lower temperature.

  • Complex Reaction Mixture: As discussed previously, high temperatures can lead to a "messy" reaction with multiple byproducts. This complex mixture can make it difficult to achieve good separation during purification.

    • Solution: By carefully controlling the temperature to minimize side reactions, you will have a cleaner crude product that is easier to purify. This not only saves time and resources but can also improve the overall isolated yield.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 3-[4-(Trifluoromethoxy)phenyl]butanamide and the role of reaction temperature.

Q4: What is a good starting point for the reaction temperature in the synthesis of 3-[4-(Trifluoromethoxy)phenyl]butanamide?

A4: A good starting point depends on the specific synthetic route you are employing.

  • With a Coupling Reagent: If you are using a standard coupling reagent like HATU, HBTU, or EDC, it is often best to start at room temperature (around 20-25°C).[] Many of these reactions proceed efficiently at this temperature. If the reaction is slow, you can gently warm it to 40-60°C.[2]

  • Direct Thermal Amidation (without coupling agent): For direct amidation of a carboxylic acid and an amine, higher temperatures are generally required to drive off the water that is formed.[7] A starting point of 80-110°C is reasonable. The choice of solvent will also be critical here, as you'll likely need a solvent that allows for azeotropic removal of water.

Q5: How does the choice of solvent influence the optimal reaction temperature?

A5: The solvent plays a crucial role and is intrinsically linked to the reaction temperature.

  • Boiling Point: The boiling point of the solvent sets the upper limit for the reaction temperature at atmospheric pressure. If a higher temperature is required, you will need to choose a higher-boiling solvent or run the reaction in a sealed vessel under pressure.

  • Solubility: The solvent must be able to dissolve the reactants at the chosen reaction temperature to ensure a homogeneous reaction mixture.[8] Poor solubility can lead to a sluggish and incomplete reaction.

  • Microwave Synthesis: Microwave-assisted synthesis can be a powerful tool for amide bond formation.[1][9] In a microwave reactor, you can rapidly heat the reaction mixture to temperatures above the solvent's boiling point, often leading to significantly shorter reaction times.

Q6: Are there any alternatives to high temperatures for driving the reaction to completion?

A6: Yes, several strategies can be employed to promote amide bond formation under milder conditions:

  • Advanced Coupling Reagents: The development of highly efficient coupling reagents has made it possible to synthesize amides under very mild conditions, often at room temperature or even below.[9]

  • Catalysis: The use of catalysts, such as boronic acids, can facilitate direct amidation at lower temperatures.[4]

  • Flow Chemistry: Continuous flow reactors offer excellent control over reaction parameters, including temperature and mixing.[1] The high surface-area-to-volume ratio in flow reactors can lead to enhanced heat transfer and more efficient reactions, often at lower overall temperatures than in batch processes.

III. Experimental Protocols and Data

Table 1: General Temperature Guidelines for Amidation Reactions
Reaction TypeCoupling ReagentTypical Temperature Range (°C)Key Considerations
Standard AmidationEDC, DCC, HATU, etc.0 - 60Start at room temperature; cool for sensitive substrates to prevent side reactions.[]
Direct Thermal AmidationNone80 - 150+Requires removal of water; higher temperatures generally lead to faster reactions but risk of degradation.[9]
Catalytic AmidationBoronic Acid CatalystsRoom Temperature - 80Can significantly lower the required temperature compared to uncatalyzed direct amidation.[4]
Microwave-AssistedVaries75 - 200Allows for rapid heating to high temperatures, often reducing reaction times dramatically.[10]
Protocol: Temperature Screening for Optimal Yield

This protocol outlines a general procedure for optimizing the reaction temperature for the synthesis of 3-[4-(Trifluoromethoxy)phenyl]butanamide.

  • Setup: In parallel, set up several small-scale reactions (e.g., 0.5 mmol) in identical reaction vessels equipped with stir bars and condensers.

  • Reagent Addition: Charge each vessel with 3-(4-(trifluoromethoxy)phenyl)butanoic acid and the appropriate amine or ammonia source, along with the chosen solvent and any coupling agents or catalysts.

  • Temperature Control: Place each reaction vessel in a pre-heated reaction block or oil bath set to a different temperature (e.g., 40°C, 60°C, 80°C, 100°C).

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.

  • Analysis: Analyze the aliquots by TLC or HPLC to determine the consumption of starting materials and the formation of the desired product and any byproducts.

  • Optimization: Based on the results, identify the temperature that provides the best balance of reaction rate, yield, and purity. You may need to perform a second round of screening with a narrower temperature range around the initial optimum.

IV. Visualizations

Diagram 1: Decision Tree for Troubleshooting Low Yield

troubleshooting_low_yield start Low or No Yield check_temp Is the reaction temperature sufficient? start->check_temp increase_temp Increase temperature in 5-10°C increments check_temp->increase_temp No check_time Is the reaction time adequate? check_temp->check_time Yes success Improved Yield increase_temp->success increase_time Extend reaction time and continue monitoring check_time->increase_time No check_reagents Are starting materials and reagents pure/active? check_time->check_reagents Yes increase_time->success purify_reagents Purify/replace reagents check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->start temp_optimization_workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Refinement define_params Define Reaction Parameters (Solvent, Concentration, Reagents) set_temp_range Set Initial Temperature Range (e.g., 40-100°C) define_params->set_temp_range run_parallel Run Parallel Reactions at Different Temperatures set_temp_range->run_parallel monitor_progress Monitor Progress via TLC/HPLC at Time Intervals run_parallel->monitor_progress analyze_data Analyze Yield vs. Purity for Each Temperature monitor_progress->analyze_data identify_optimum Identify Optimal Temperature analyze_data->identify_optimum refine_range Refine Temperature Range (Optional) identify_optimum->refine_range

Caption: A workflow for systematic temperature optimization.

V. References

  • Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Optimize Amide Synthesis for Low-Temperature Applications. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2018, January 11). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). Optimizing Amide Reaction Pathways for Lower Energy Outputs. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024, December 29). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]

  • ACS Publications. (2015, April 7). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis | The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2015, October 28). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds | Request PDF. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Bioavailability of 3-[4-(Trifluoromethoxy)phenyl]butanamide Formulations

Prepared by the Senior Application Scientist Team Introduction: The Bioavailability Challenge with Novel Chemical Entities Welcome to the technical support center for 3-[4-(Trifluoromethoxy)phenyl]butanamide. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Introduction: The Bioavailability Challenge with Novel Chemical Entities

Welcome to the technical support center for 3-[4-(Trifluoromethoxy)phenyl]butanamide. This guide is designed for researchers, scientists, and drug development professionals actively engaged in preclinical and formulation development.

The compound 3-[4-(Trifluoromethoxy)phenyl]butanamide, based on its structure featuring a trifluoromethoxy group and a phenyl ring, is predicted to be a lipophilic molecule with poor aqueous solubility. Such characteristics are common in new chemical entities (NCEs), with up to 90% of molecules in the discovery pipeline exhibiting poor water solubility.[1] This low solubility is a primary obstacle to achieving adequate oral bioavailability, as dissolution in the gastrointestinal (GI) tract becomes the rate-limiting step for absorption.[2]

According to the Biopharmaceutics Classification System (BCS), such compounds typically fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3][4] This guide provides a structured approach to troubleshooting and enhancing the oral bioavailability of this compound by focusing on three proven formulation strategies: Particle Size Reduction (Nanocrystals) , Amorphous Solid Dispersions (ASDs) , and Lipid-Based Drug Delivery Systems (LBDDS) .

Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your formulation development process.

Part 1: Preliminary Assessment & Characterization FAQs

Before selecting a formulation strategy, a thorough characterization of the active pharmaceutical ingredient (API) is essential. This initial data will guide your entire development pathway.

Q1: What are the critical first steps in characterizing 3-[4-(Trifluoromethoxy)phenyl]butanamide?

A1: The initial characterization should focus on three areas:

  • Solubility: Determine the aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the GI tract. This confirms the low-solubility hypothesis and identifies any pH-dependent effects.

  • Permeability: Use an in vitro model like the Caco-2 cell permeability assay to classify the compound's permeability. This will help determine if it is a BCS Class II or Class IV compound.

  • Solid-State Properties: Analyze the crystalline form using X-Ray Powder Diffraction (XRPD) and its thermal properties (melting point, glass transition temperature) using Differential Scanning Calorimetry (DSC).[5] This baseline is crucial for assessing the success of amorphization or nanocrystal formation later.

Q2: How do I interpret the initial characterization data to choose a formulation path?

A2: Your initial data will point you toward the most promising strategies. The following diagram illustrates a typical decision-making workflow.

G cluster_0 Initial API Characterization cluster_1 Formulation Strategy Selection cluster_2 Primary Approaches for BCS II cluster_3 Advanced Approaches for BCS IV start Start: API Available solubility Aqueous Solubility Low? start->solubility permeability Permeability High? solubility->permeability Yes exit Conventional Formulation solubility->exit No (High Solubility, BCS I or III) bcs2 BCS Class II (Dissolution Rate-Limited) permeability->bcs2 Yes bcs4 BCS Class IV (Solubility & Permeability Limited) permeability->bcs4 No nanocrystal Particle Size Reduction (Nanocrystals) bcs2->nanocrystal asd Amorphous Solid Dispersion (ASD) bcs2->asd lipid Lipid-Based System (LBDDS) bcs2->lipid lipid_advanced Advanced LBDDS (e.g., SNEDDS) bcs4->lipid_advanced asd_p ASD with Permeation Enhancers bcs4->asd_p

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Part 2: Formulation Strategies: Troubleshooting & FAQs

This section provides detailed troubleshooting for the three primary formulation strategies.

Strategy 1: Particle Size Reduction (Nanocrystals)

Scientific Rationale: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio.[6] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate, which can improve bioavailability for dissolution rate-limited (BCS Class II) drugs.[3]

FAQs

Q1: When is nanocrystal technology a suitable approach for my compound?

A1: Nanocrystal technology is most effective for compounds that are highly crystalline and have a high melting point. The goal is to increase the dissolution rate without altering the crystalline state. It is a robust method for BCS Class II compounds where dissolution is the primary barrier to absorption.[7][8]

Q2: What are the common methods for producing nanocrystals?

A2: There are two main approaches:

  • Top-Down Methods: These involve breaking down larger drug particles. Wet bead milling and high-pressure homogenization are the most common and commercially validated techniques.[9][10]

  • Bottom-Up Methods: These involve precipitating the drug from a solution to form nanoparticles. This is also known as precipitation.[8]

Troubleshooting Guide: Nanocrystal Formulations

Issue Encountered Possible Cause(s) Recommended Troubleshooting Steps & Rationale
Inefficient particle size reduction during milling. 1. High drug hardness: The crystalline structure is too resistant to mechanical stress. 2. Inappropriate milling media: The size, density, or material of the beads is not optimal. 3. Low milling energy: The mill speed or duration is insufficient.1. Rationale: Softer materials are easier to mill. Action: Consider a pre-treatment step like spray drying to create a more friable starting material (a combinative approach).[9] 2. Rationale: Higher density media (e.g., zirconium oxide) provides more impact energy. Action: Switch to a denser milling media. Optimize bead size; smaller beads are better for achieving smaller final particle sizes. 3. Rationale: More energy input is needed to fracture particles. Action: Increase the agitator speed and/or extend the milling time.
Particle growth or aggregation after milling (instability). 1. Insufficient stabilizer: Not enough surfactant/polymer to cover the newly created particle surfaces. 2. Inappropriate stabilizer: The chosen stabilizer does not provide sufficient steric or electrostatic repulsion. 3. Ostwald Ripening: Growth of larger particles at the expense of smaller ones due to differences in solubility.1. Rationale: A high surface area requires adequate stabilizer coverage to prevent re-agglomeration. Action: Increase the concentration of the stabilizer.[7] 2. Rationale: The stabilizer's structure determines its effectiveness. Action: Screen different types of stabilizers (e.g., non-ionic polymers like HPMC, ionic surfactants like SLS). A combination of stabilizers often works best to provide both steric and electrostatic stabilization. 3. Rationale: This is a thermodynamically driven process. Action: Ensure the drug has very low solubility in the dispersion medium. Select a stabilizer that strongly adsorbs to the drug surface to inhibit molecular diffusion.
Contamination from milling media. Erosion of beads/chamber during the milling process. Rationale: High milling energy can cause wear on the equipment. Action: Use high-density, erosion-resistant media like yttrium-stabilized zirconium oxide. If contamination persists, consider high-pressure homogenization as an alternative top-down method.[9]
Strategy 2: Amorphous Solid Dispersions (ASDs)

Scientific Rationale: Converting a crystalline drug into its amorphous form eliminates the crystal lattice energy barrier, leading to a higher apparent solubility and the potential to generate a supersaturated solution in the GI tract.[11][12] A polymer is used to stabilize the high-energy amorphous state and prevent recrystallization.[13] This approach is highly effective for BCS Class II and IV drugs.

FAQs

Q1: How do I select the right polymer for my ASD formulation?

A1: Polymer selection is critical and should be based on:

  • Drug-Polymer Miscibility: The drug and polymer must be miscible to form a single-phase, molecularly dispersed system. This can be predicted using thermodynamic models or assessed experimentally using DSC.

  • Stabilization: The polymer should have a high glass transition temperature (Tg) and the ability to interact with the drug (e.g., via hydrogen bonding) to inhibit molecular mobility and prevent recrystallization.[12]

  • Dissolution Behavior: The polymer should be soluble at the pH of the target absorption site (e.g., HPMC-AS for intestinal release) and help maintain supersaturation upon dissolution.[13][14]

  • Commonly Used Polymers: HPMC, HPMC-AS, PVP, Soluplus®, and copovidone are widely used and have proven track records.[15][16]

Q2: What are the primary manufacturing methods for ASDs?

A2: The two most common industrial methods are:

  • Spray Drying: A solution of the drug and polymer is atomized into a hot gas stream, causing rapid solvent evaporation and formation of the ASD. This is suitable for heat-sensitive drugs.[17]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to form a molten mass that is then extruded. This is a solvent-free, continuous process but requires the drug to be thermally stable.[16]

Troubleshooting Guide: Amorphous Solid Dispersions

Issue Encountered Possible Cause(s) Recommended Troubleshooting Steps & Rationale
Incomplete amorphization or presence of crystallinity after processing. 1. Poor drug-polymer miscibility: The drug and polymer are phase-separating instead of forming a single phase. 2. Insufficient process energy/time: (For HME) The temperature is too low or residence time is too short to fully dissolve the drug in the polymer. 3. Recrystallization during processing: (For Spray Drying) Slow solvent evaporation or inappropriate temperature allows time for crystals to form.1. Rationale: A molecular dispersion is required for stability. Action: Screen for a more miscible polymer. Reduce the drug loading to stay below the solubility limit of the drug in the polymer.[12] 2. Rationale: Complete dissolution is necessary to achieve an amorphous state. Action: Increase the extrusion temperature (if the drug is stable) or decrease the feed rate to increase residence time.[16] 3. Rationale: Rapid quenching is key to trapping the drug in an amorphous state. Action: Increase the inlet temperature or atomizing air flow to accelerate solvent evaporation. Ensure the outlet temperature is high enough to produce a dry powder.[17]
Poor physical stability; recrystallization during storage. 1. High drug loading: Exceeding the polymer's capacity to stabilize the drug. 2. Inappropriate polymer selection: The polymer has a low Tg or weak interaction with the drug. 3. Moisture absorption: Water acts as a plasticizer, lowering the Tg and increasing molecular mobility, which facilitates crystallization.1. Rationale: Higher drug loading increases the thermodynamic drive to crystallize. Action: Reduce the drug-to-polymer ratio.[16] 2. Rationale: Strong drug-polymer interactions are the primary stabilizing force. Action: Select a polymer with a higher Tg and functional groups capable of hydrogen bonding with your compound. 3. Rationale: A lower Tg means higher mobility and instability. Action: Store the ASD in a desiccated environment with appropriate packaging. Consider using a less hygroscopic polymer.
"Parachute" effect is not observed; rapid precipitation in dissolution media. 1. "Spring and Parachute" Failure: The amorphous drug dissolves rapidly (the "spring") but then immediately crashes out of solution before the polymer can maintain supersaturation (the "parachute"). 2. Inappropriate polymer: The chosen polymer is not effective at inhibiting precipitation at the dissolution pH.1. Rationale: The goal is to create and maintain a supersaturated state. Action: This is a classic ASD challenge. The solution often involves using a combination of polymers—one to create the ASD and another (a "precipitation inhibitor") added to the final formulation to maintain supersaturation in solution. 2. Rationale: Different polymers have different precipitation inhibition capacities. Action: Screen different grades of polymers (e.g., different HPMC-AS grades have different pH solubility triggers). Add a secondary precipitation inhibitor to the formulation.
Strategy 3: Lipid-Based Drug Delivery Systems (LBDDS)

Scientific Rationale: For highly lipophilic drugs, LBDDS can enhance bioavailability by presenting the drug to the GI tract in a pre-dissolved, solubilized state.[1] This bypasses the dissolution step entirely. Upon dispersion and digestion in the gut, these systems form finely dispersed colloids (micelles, vesicles) that maintain drug solubilization and facilitate absorption via intestinal lymphatic pathways, which can also reduce first-pass metabolism.[18][19]

FAQs

Q1: What type of LBDDS is right for my compound?

A1: LBDDS are classified by the Lipid Formulation Classification System (LFCS). The choice depends on the drug's lipophilicity and the desired dispersion characteristics:

  • Type I: Simple oils (e.g., triglycerides). Require digestion for dispersion.

  • Type II: Oils and water-insoluble surfactants. Form self-emulsifying drug delivery systems (SEDDS).

  • Type III (A & B): Oils, surfactants, and co-solvents. Form self-microemulsifying (SMEDDS) or self-nanoemulsifying (SNEDDS) systems, which create much finer dispersions.[20]

  • Type IV: Surfactant and co-solvent mixtures (oil-free). For a compound like 3-[4-(Trifluoromethoxy)phenyl]butanamide, starting with a Type II or Type IIIA system is a logical approach to ensure robust emulsification.[21]

Q2: What are the key components of an LBDDS formulation?

A2: A typical LBDDS formulation consists of:

  • Oil Phase: Lipids and triglycerides (e.g., Caprylic/capric triglycerides, vegetable oils) that act as a solvent for the drug.[3]

  • Surfactant: Stabilizes the emulsion formed upon dilution in the GI tract (e.g., Cremophor®, Polysorbates).[1]

  • Co-solvent/Co-surfactant: Helps to dissolve the drug and the surfactant in the oil phase (e.g., Transcutol®, Propylene glycol).[3]

Troubleshooting Guide: Lipid-Based Formulations

Issue Encountered Possible Cause(s) Recommended Troubleshooting Steps & Rationale
Drug precipitation upon aqueous dispersion. 1. Low drug solubility in the formulation: The drug is not fully dissolved in the lipid mixture. 2. Poor emulsification: The formulation does not form a fine, stable emulsion, causing the drug to crash out. 3. Drug is "dumped" from the emulsion: The drug's solubility in the dispersed phase is much lower than in the initial formulation.1. Rationale: The drug must remain in solution to be effective. Action: Screen different oils and co-solvents to maximize drug solubility in the pre-concentrate.[22] 2. Rationale: A fine emulsion provides a large surface area for absorption. Action: Increase the surfactant-to-oil ratio. Optimize the surfactant/co-surfactant combination and ratio to achieve better emulsification performance. Aim for smaller droplet sizes (<200 nm for SNEDDS).[20][23] 3. Rationale: The drug must be maintained in a solubilized state during digestion. Action: Select lipids that produce digestion products (e.g., monoglycerides, fatty acids) that can help solubilize the drug in mixed micelles. Perform in vitro lipolysis tests to assess this.
Inconsistent in vivo performance or high food effect. 1. Formulation is dependent on digestion: The performance of Type I and some Type II systems can be highly variable and dependent on the presence of bile salts and food. 2. Chemical instability: The drug may be degrading in the lipid formulation (e.g., via hydrolysis in the presence of certain excipients).1. Rationale: A robust formulation should perform consistently. Action: Move to a more advanced formulation (Type III or IV) that relies more on surfactants for dispersion and less on digestion. These systems are known to reduce the food effect.[18] 2. Rationale: Formulation components must be compatible with the drug. Action: Conduct a thorough excipient compatibility study. Check the peroxide value of lipid excipients, as oxidation can lead to drug degradation.
Issues with filling into soft gelatin capsules. 1. Excipient-capsule incompatibility: Some components (e.g., low molecular weight co-solvents) can migrate into the capsule shell, making it brittle or soft. 2. High viscosity: The formulation is too thick to be processed efficiently.1. Rationale: The integrity of the final dosage form is paramount. Action: Consult excipient supplier datasheets for capsule compatibility. Avoid high concentrations of hygroscopic or volatile excipients like propylene glycol. 2. Rationale: Manufacturability is a key consideration. Action: Add a low-viscosity co-solvent or gently warm the formulation during the encapsulation process.
Part 3: Key Experimental Protocols

The following are starter protocols. Optimization will be required based on the specific properties of your compound.

Protocol 1: Preparation of an Amorphous Solid Dispersion via Spray Drying

G cluster_0 Preparation cluster_1 Processing cluster_2 Characterization prep1 1. Solution Preparation: Dissolve API and Polymer (e.g., HPMC-AS) in a common solvent (e.g., Acetone/Methanol). prep2 2. Parameter Setup: Set Inlet Temp (e.g., 120°C), Pump Rate (e.g., 5 mL/min), and Atomizing Air Flow. prep1->prep2 proc1 3. Spray Drying: Pump solution into the spray dryer. Rapid solvent evaporation forms particles. prep2->proc1 proc2 4. Collection: Collect the dried ASD powder from the cyclone separator. proc1->proc2 char1 5. Post-Drying: Dry powder under vacuum to remove residual solvent. proc2->char1 char2 6. Analysis: - XRPD (Confirm amorphous state) - DSC (Determine Tg) - Dissolution Test (Assess performance) char1->char2 G IVIVC Development Workflow cluster_0 Formulation & Testing cluster_1 Modeling & Correlation cluster_2 Validation & Application f1 Develop Formulations (e.g., Slow, Target, Fast Release) f2 Conduct In Vitro Dissolution (for all formulations) f1->f2 f3 Conduct In Vivo PK Study (for all formulations) f1->f3 m1 Deconvolute Plasma Data to get % Absorbed In Vivo f3->m1 m2 Plot % Dissolved (In Vitro) vs. % Absorbed (In Vivo) m1->m2 m3 Establish Mathematical Model (e.g., Linear Regression) m2->m3 v1 Assess Internal & External Predictability of the Model m3->v1 v2 Use Validated Model to: - Set Dissolution Specs - Waive BE Studies v1->v2

Caption: Workflow for establishing a Level A In Vitro-In Vivo Correlation (IVIVC).

References
  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • Chaudhary, A., et al. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. Journal of Advanced Pharmacy Education and Research, 2(1), 32-67. [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(9), 1039. [Link]

  • Pinal, R. (Ed.). (2021). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]

  • Gokale, J., et al. (2018). Performance Parameters and Characterizations of Nanocrystals: A Brief Review. Journal of Drug Delivery and Therapeutics, 8(4), 14-23. [Link]

  • Garg, A., et al. (2021). Nanocrystals: An Overview of Fabrication, Characterization and Therapeutic Applications in Drug Delivery. ResearchGate. [Link]

  • Ascendia Pharma. (2026, January 6). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Ascendia Pharma. [Link]

  • Pharma's Almanac. (2016, March 29). Optimising Excipients to Improve Bioavailability. Pharma's Almanac. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Yin, X., et al. (2014). A novel preparation method for drug nanocrystals and characterization by ultrasonic spray-assisted electrostatic adsorption. International Journal of Nanomedicine, 9, 4029-4038. [Link]

  • TANZ JOURNAL. (2025). advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. [Link]

  • Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 984853. [Link]

  • Al-Gousous, J., & Langguth, P. (2015). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, 22(3), 20-25. [Link]

  • Semantic Scholar. (n.d.). Nanocrystals: Characterization Overview, Applications in Drug Delivery, and Their Toxicity Concerns. Semantic Scholar. [Link]

  • Colorcon. (2025, October 29). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Colorcon. [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs. Oriental Journal of Chemistry. [Link]

  • WJPLS. (2025, February 12). A COMPREHENSIVE REVIEW OF DRUG NANOCRYSTALS: ITS FORMULATION METHODS AND CHARACTERIZATION TECHNIQUES. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Williams, H. D., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395. [Link]

  • American Pharmaceutical Review. (2025, December 11). Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration. American Pharmaceutical Review. [Link]

  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. [Link]

  • Cardot, J. M., & Davit, B. (2012). In vitro-in vivo correlations: an update. European Medicines Agency. [Link]

  • Slideshare. (2017, March 23). Invitro invivo correlation of bioavailability of drugs. Slideshare. [Link]

  • ACS.org. (n.d.). LIPID-BASED DRUG DELIVERY SYSTEMS. ACS.org. [Link]

  • American Pharmaceutical Review. (2018, February 16). The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. American Pharmaceutical Review. [Link]

  • George, M., & Ghosh, I. (2013). Combinative Particle Size Reduction Technologies for the Production of Drug Nanocrystals. Current Pharmaceutical Design, 19(35), 6231-6242. [Link]

  • IDEX India. (2024, May 20). Understanding Particle Size Reduction: Techniques and Applications. IDEX India. [Link]

  • Petersen, R. (2010). Nanotechnology: Particle Size Reduction Technologies in the Pharmaceutical Development Process. American Pharmaceutical Review. [Link]

  • Sachan, A. K., et al. (2014). An overview of size reduction technologies in the field of pharmaceutical manufacturing. International Journal of Pharmaceutical Technology, 3(1), 1-15. [Link]

  • CAS. (2025, April 3). The future of lipid-based drug delivery systems. CAS. [Link]

  • Drug Development & Delivery. (2018, August 30). Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? Drug Development & Delivery. [Link]

  • ResearchGate. (2025, August 6). Solving solubility issues with amorphous solid dispersions. ResearchGate. [Link]

  • AxisPharm. (2024, September 13). Ultimate Guide to Choosing the Right Lipids for Drug Delivery and Formulation. AxisPharm. [Link]

  • European Pharmaceutical Review. (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. [Link]

  • Drug Development & Delivery. (2021, April 21). FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development. Drug Development & Delivery. [Link]

  • Mishra, S. M., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 57, 101638. [Link]

Sources

Troubleshooting

Technisches Support-Center: Kristallisation von 3-[4-(Trifluormethoxy)phenyl]butanamid

Answering in German as the user is interacting in German. Absolut!

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Author: BenchChem Technical Support Team. Date: March 2026

Answering in German as the user is interacting in German. Absolut! Hier ist ein umfassender technischer Leitfaden zur Behebung von Kristallisationsfehlern bei 3-[4-(Trifluormethoxy)phenyl]butanamid, der als technisches Support-Center strukturiert ist.

Willkommen im technischen Support-Center. Dieser Leitfaden wurde von leitenden Anwendungswissenschaftlern entwickelt, um Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bei der Bewältigung der Herausforderungen zu unterstützen, die mit der Kristallisation von 3-[4-(Trifluormethoxy)phenyl]butanamid verbunden sind. Unser Ziel ist es, Ihnen fundierte, praxiserprobte Lösungen zur Verfügung zu stellen, um reine, stabile und reproduzierbare kristalline Formen zu erhalten.

Erste Schritte: Verständnis der Moleküleigenschaften

Der Erfolg der Kristallisation hängt von einem grundlegenden Verständnis der physikalisch-chemischen Eigenschaften des Moleküls ab. Die 3-[4-(Trifluormethoxy)phenyl]butanamid-Struktur enthält Schlüsselelemente, die ihr Kristallisationsverhalten beeinflussen: die Trifluormethoxy-Gruppe (-OCF3) und die Butanamid-Einheit. Die -OCF3-Gruppe erhöht die Lipophilie und kann an schwachen intermolekularen Wechselwirkungen wie F···F- oder F···π-Kontakten teilnehmen, was die Kristallpackung beeinflusst und zu Polymorphismus führen kann.[1][2][3] Die Amid-Funktionalität ist ein starker Wasserstoffbrücken-Donor und -Akzeptor, der die Bildung geordneter Gitterstrukturen fördert.

Nachfolgend finden Sie eine Zusammenfassung der physikalisch-chemischen Eigenschaften, die für ein eng verwandtes Analogon, 3-Oxo-N-[4-(trifluormethoxy)phenyl]butanamid , abgeleitet wurden und als Ausgangspunkt für die experimentelle Gestaltung dienen.

EigenschaftWert (geschätzt)Bedeutung für die Kristallisation
Molekülformel C₁₁H₁₀F₃NO₃Grundlegende molekulare Zusammensetzung.[4]
Molekulargewicht 261.06 g/mol Wird für die Berechnung von Konzentrationen und Ausbeuten verwendet.[4]
Schmelzpunkt Nicht verfügbar; eng verwandte Analoga wie 3-Oxo-2-phenylbutanamid schmelzen bei ~132°C.[5]Ein niedriger Schmelzpunkt kann zum „Ausölen“ führen, wenn die Löslichkeit bei einer Temperatur oberhalb des Schmelzpunkts des gelösten Stoffes überschritten wird.
Löslichkeit Hohe Lipophilie aufgrund der -OCF3-Gruppe.[3][6]Die Auswahl des Lösungsmittels ist entscheidend. Löslich in polaren organischen Lösungsmitteln (z. B. Ethanol, Aceton), aber weniger löslich in Wasser.
pKa (sauer) Nicht verfügbar; die Amid-NH-Gruppe ist sehr schwach sauer.Beeinflusst die Löslichkeit in basischen oder sauren Medien.

Häufig gestellte Fragen (FAQs)

F1: Warum ist die Kristallisation von 3-[4-(Trifluormethoxy)phenyl]butanamid besonders anspruchsvoll? A1: Die Herausforderung liegt in der Kombination der Trifluormethoxy-Gruppe und der flexiblen Butanamid-Kette. Die -OCF3-Gruppe kann zu schwachen, aber einflussreichen intermolekularen Wechselwirkungen führen, die die Bildung mehrerer verschiedener Kristallpackungsanordnungen (Polymorphe) begünstigen.[1][7] Verunreinigungen, selbst in geringen Mengen, können die für die Kristallisation erforderlichen spezifischen intermolekularen Wechselwirkungen stören.[8]

F2: Was ist Polymorphismus und warum ist er für diese Verbindung von entscheidender Bedeutung? A2: Polymorphismus ist die Fähigkeit einer festen Substanz, in mehr als einer Kristallstruktur zu existieren.[9] Diese verschiedenen Formen, Polymorphe genannt, können unterschiedliche physikalische Eigenschaften wie Löslichkeit, Schmelzpunkt und Stabilität aufweisen.[10][11] In der pharmazeutischen Entwicklung ist die Kontrolle des Polymorphismus entscheidend, da diese Eigenschaften die Bioverfügbarkeit, Haltbarkeit und Wirksamkeit eines Medikaments direkt beeinflussen.[12] Die Identifizierung und Herstellung der thermodynamisch stabilsten Form ist oft ein primäres Ziel.

F3: Welche primären Analysetechniken sollte ich zur Charakterisierung meiner Kristalle verwenden? A3: Die beiden wichtigsten Techniken sind die Pulver-Röntgenbeugung (PXRD) und die Dynamische Differenzkalorimetrie (DSC) .[13] PXRD liefert einen einzigartigen „Fingerabdruck“ der Kristallstruktur und ist die definitive Methode zur Unterscheidung von Polymorphen.[10][14] DSC misst thermische Übergänge wie Schmelzpunkte und Umwandlungen zwischen Polymorphen und liefert Informationen über deren relative Stabilität.[15][16]

Leitfaden zur Fehlerbehebung: Ein Q&A-Ansatz

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Kristallisation auftreten können.

Problem 1: Aus meiner Lösung bilden sich auch nach dem Abkühlen keine Kristalle.

Dies ist ein häufiges Problem, das typischerweise auf eine Untersättigung oder eine gehemmte Keimbildung zurückzuführen ist.

dot ```dot graph TD { A[Start: Klare Lösung, keine Kristalle] --> B{Ist die Lösung untersättigt?}; B -->|Ja| C[Übersättigung induzieren]; B -->|Nein| D[Keimbildung induzieren]; C --> E[Lösungsmittel langsam verdunsten lassen]; C --> F[Antisolvens tropfenweise zugeben]; D --> G[Innenfläche des Gefäßes mit Glasstab kratzen]; D --> H[Impfkristall hinzufügen]; E --> I[Kristallisation]; F --> I; G --> I; H --> I;

}

Bildunterschrift: Schematischer Aufbau für die Dampfdiffusion.

  • Vorbereitung: Lösen Sie 2-5 mg Ihrer Verbindung in einer minimalen Menge eines relativ flüchtigen Lösungsmittels (z. B. Dichlormethan oder Aceton) in einem kleinen, offenen Fläschchen (z. B. 2-mL-Fläschchen).

  • Aufbau: Stellen Sie dieses kleine Fläschchen in ein größeres, verschließbares Gefäß (z. B. ein 20-mL-Szintillationsfläschchen), das 2-3 mL eines Antisolvens (z. B. Hexan oder Diethylether) enthält. Der Füllstand des Antisolvens sollte unterhalb der Öffnung des inneren Fläschchens liegen.

  • Versiegeln: Verschließen Sie das äußere Gefäß fest.

  • Diffusion: Im Laufe der Zeit verdunstet das flüchtige Lösungsmittel aus dem inneren Fläschchen langsam und wird vom Antisolvens im äußeren Gefäß absorbiert. Gleichzeitig diffundiert der Antisolvensdampf in das innere Fläschchen.

  • Kristallisation: Diese langsame Veränderung der Lösungsmittelzusammensetzung im inneren Fläschchen verringert allmählich die Löslichkeit der Verbindung, was zu einem langsamen und kontrollierten Kristallwachstum führt, oft über mehrere Tage. [17]

Referenzen

  • Sonina, A. A., et al. (2018). Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • Creative Biostructure. (2025). X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]

  • TA Instruments. (2018). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. TA Instruments. [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • ACS Publications. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [Link]

  • ACS Publications. (2004). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. ACS Publications. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. [Link]

  • Drawell. (2025). What are the Growing Uses of XRD in Polymorph Screening. Drawell. [Link]

  • Unknown Source. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. [No URL provided]

  • ResearchGate. (2019). What are the different techniques to characterize chemical crystals?. ResearchGate. [Link]

  • NETZSCH. (n.d.). Differential Scanning Calorimetry. NETZSCH. [Link]

  • IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

  • ResearchGate. (2025). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. ResearchGate. [Link]

  • Unknown Source. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [No URL provided]

  • PMC - NIH. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. [Link]

  • ACS Omega. (2022). 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. ACS Omega. [Link]

  • EPA. (2025). 3-Oxo-2-phenylbutanamide Properties. EPA. [Link]

  • R Discovery. (1976). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. R Discovery. [Link]

  • PubChem. (n.d.). N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenoxy)-2-hydroxy-2-methylpropanamide. PubChem. [Link]

  • ResearchGate. (n.d.). View of the crystal packing of 7 along the a axis, showing the interactions. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Cyano-3-oxo-n-[4-(trifluoromethyl)phenyl]butanamide. PubChem. [Link]

  • CORA. (2024). Variations in crystals of flufenamic acid of its methyl and tert-butyl analogues as impurities as determined by. CORA. [Link]

  • ResearchGate. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. ResearchGate. [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Mol-Instincts. (n.d.). Butanamide. Mol-Instincts. [Link]

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

  • Google Patents. (n.d.). WO2014080633A1 - Polymorph forms. Google Patents.

  • Googleapis.com. (2008). 30-ri-r r r DKT-3IMP (O-ALKYLATE IMPURITY). Googleapis.com. [Link]

  • ResearchGate. (2016). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. [Link]

  • Sunway Pharm Ltd. (n.d.). Butanamide,3-oxo-N-[4-(trifluoromethyl)phenyl]-. Sunway Pharm Ltd. [Link]

  • Thoreauchem. (n.d.). Product Inquiry. Thoreauchem. [Link]

  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

  • ijpras. (2006). Review Article Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. ijpras. [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • ResearchGate. (n.d.). Figure 1 Some examples of polymorphism in drugs depicting different.... ResearchGate. [Link]

  • NIST WebBook. (n.d.). 3-(Trifluoromethoxy)phenylacetonitrile. NIST WebBook. [Link]

  • Journal of Pharmaceutical Research. (2021). A Study on the Synthesis and Characterization of Various Polymorphic Forms of Carbinoxamine Maleate and Orphenadrine Citrate. Journal of Pharmaceutical Research. [Link]

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Reference Data & Comparative Studies

Validation

3-[4-(Trifluoromethoxy)phenyl]butanamide vs trifluoromethyl analogs in efficacy

The strategic substitution of halogens in drug design is a cornerstone of modern medicinal chemistry. When optimizing the phenylbutanamide scaffold—a pharmacophore frequently utilized in central nervous system (CNS) agen...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic substitution of halogens in drug design is a cornerstone of modern medicinal chemistry. When optimizing the phenylbutanamide scaffold—a pharmacophore frequently utilized in central nervous system (CNS) agents and enzyme inhibitors—the choice between a trifluoromethyl (-CF3) and a trifluoromethoxy (-OCF3) group at the para-position fundamentally dictates the molecule's pharmacokinetic and pharmacodynamic fate.

As an Application Scientist, I approach this comparison not merely as a structural substitution, but as a manipulation of molecular causality. This guide provides an in-depth, objective comparison of 3-[4-(Trifluoromethoxy)phenyl]butanamide against its trifluoromethyl analogs , supported by physicochemical principles and self-validating experimental workflows.

Structural Causality: The Divergence of -CF3 and -OCF3

While both -CF3 and -OCF3 are highly electronegative and metabolically stable, their geometric and electronic impacts on the phenylbutanamide scaffold are distinctly different .

  • The Rigid Bioisostere (-CF3): The trifluoromethyl group is a classic bioisostere for chlorine. It is rigid, highly lipophilic (Hansch π = 0.88), and exerts a strong electron-withdrawing effect via induction. However, its bulkiness can lead to steric clashes within tight binding pockets .

  • The Flexible "Super-Halogen" (-OCF3): The trifluoromethoxy group is even more lipophilic (Hansch π = 1.04). Crucially, the oxygen atom introduces conformational flexibility. Due to the strong electron-withdrawing nature of the fluorine atoms, the lone pairs on the oxygen are delocalized, forcing the -OCF3 group to adopt an orthogonal conformation relative to the phenyl ring to minimize steric repulsion . This out-of-plane geometry allows the molecule to navigate binding pockets differently, often achieving superior target affinity and enhanced membrane permeability compared to its planar -CF3 counterpart .

G Base Phenylbutanamide Scaffold CF3 -CF3 (Trifluoromethyl) Rigid, Lipophilic (π=0.88) Base->CF3 Para-Substitution OCF3 -OCF3 (Trifluoromethoxy) Flexible, Highly Lipophilic (π=1.04) Base->OCF3 Para-Substitution CF3_Prop Steric Bulk & Strong Electron Withdrawal CF3->CF3_Prop OCF3_Prop Orthogonal Conformation & Oxygen-Mediated Dipole OCF3->OCF3_Prop Efficacy1 High Metabolic Stability Standard Target Affinity CF3_Prop->Efficacy1 Efficacy2 Enhanced Membrane Permeability Optimized Target Fit OCF3_Prop->Efficacy2

Pharmacological logic of -CF3 vs -OCF3 substitutions on the phenylbutanamide scaffold.

Comparative Efficacy and Physicochemical Profiling

The introduction of these groups alters the lipophilicity, metabolic clearance, and topological polar surface area (TPSA) of the butanamide parent structure. The table below synthesizes the comparative physicochemical metrics derived from established medicinal chemistry parameters for these substituents .

Parameter3-[4-(Trifluoromethyl)phenyl]butanamide3-[4-(Trifluoromethoxy)phenyl]butanamideCausality / Impact on Efficacy
Substituent Hansch π +0.88+1.04-OCF3 drives higher overall lipophilicity, enhancing passive diffusion across the blood-brain barrier (BBB).
Conformational State Coplanar / RigidOrthogonal / Flexible-OCF3's out-of-plane geometry minimizes ortho-hydrogen steric clash, allowing unique receptor binding modalities.
Metabolic Stability (CYP450) Highly StableHighly StableBoth C-F and O-CF3 bonds resist oxidative cleavage, effectively blocking para-hydroxylation .
Membrane Permeability Moderate-HighHighThe ether oxygen in -OCF3 subtly modulates the dipole moment, optimizing the solubility/permeability balance.

Self-Validating Experimental Protocols

To objectively measure the efficacy differences between these two analogs, we must employ robust, self-validating assay systems. Below are the definitive protocols for assessing metabolic stability and membrane permeability.

Protocol A: Intrinsic Clearance ( CLint​ ) via Liver Microsomal Stability

This assay determines how rapidly the compounds are degraded by hepatic enzymes.

The Causality of the Design: We utilize NADPH to provide the obligate reducing equivalents necessary for Cytochrome P450 (CYP) activity. Without it, oxidative metabolism halts, allowing us to isolate CYP-mediated clearance from other degradation pathways. The inclusion of a high-clearance positive control (Verapamil) is a strict self-validating mechanism; if the control is not depleted, the microsomes are inactive, and the assay data is automatically rejected.

Step-by-Step Methodology:

  • Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Spiking: Add the test compounds (3-[4-(Trifluoromethoxy)phenyl]butanamide and the -CF3 analog) to separate reaction vials at a final concentration of 1 μ M.

  • Self-Validation Control: In a parallel vial, spike Verapamil (1 μ M) to serve as the positive control for enzyme viability.

  • Initiation: Pre-incubate all vials at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 μ L aliquot and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time to calculate the elimination rate constant ( k ). Calculate CLint​ using the formula: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

G Start Prepare Microsomes & Test Compound Control Include Positive Control (Self-Validation) Start->Control Reaction Initiate with NADPH at 37°C Control->Reaction Quench Quench with Cold Acetonitrile (0, 15, 30, 60 min) Reaction->Quench Analysis LC-MS/MS Quantification & CLint Calculation Quench->Analysis

Self-validating in vitro liver microsomal stability assay workflow.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

To validate the hypothesis that the -OCF3 group's higher Hansch π value translates to superior permeability, a PAMPA workflow is utilized.

The Causality of the Design: PAMPA isolates passive transcellular diffusion from active transport mechanisms. By using an artificial lipid-infused membrane, we solely measure the physicochemical propensity of the -OCF3 vs -CF3 groups to cross a lipid bilayer.

Step-by-Step Methodology:

  • Donor Preparation: Dilute the test compounds in PBS (pH 7.4) to a concentration of 10 μ M.

  • Membrane Coating: Coat the PVDF membrane filter of the acceptor plate with 5 μ L of a 1% (w/v) lecithin solution in dodecane. Causality: This mimics the hydrophobic core of a biological cell membrane.

  • Assembly: Add 300 μ L of the donor solution to the donor plate wells. Add 200 μ L of fresh PBS to the acceptor plate wells. Carefully place the acceptor plate onto the donor plate, ensuring the coated membrane is in contact with the donor solution.

  • Incubation: Incubate the assembled sandwich at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Extract aliquots from both the donor and acceptor wells and quantify the compound concentrations via LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ). The assay is self-validated by running a low-permeability control (e.g., Ranitidine) and a high-permeability control (e.g., Propranolol) concurrently.

Conclusion

For drug development professionals optimizing the phenylbutanamide scaffold, the transition from a trifluoromethyl to a trifluoromethoxy group is not merely a lateral move. While both provide excellent metabolic shielding, the -OCF3 group offers a distinct advantage in lipophilicity and conformational adaptability. The orthogonal geometry of the -OCF3 ether linkage allows for nuanced receptor interactions that the rigid -CF3 group cannot achieve, often resulting in superior membrane permeability and target efficacy.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules (MDPI) URL: [Link]

  • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry (PMC - NIH) URL: [Link]

  • Title: Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 Source: ACS Medicinal Chemistry Letters (PMC - NIH) URL: [Link]

Comparative

Comparative Structural Analysis of 3-[4-(Trifluoromethoxy)phenyl]butanamide Derivatives: Optimizing Lipophilicity and Metabolic Stability

Executive Summary In the landscape of modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of phenylbutanamide-based therapeutics often requires overcoming rapid hepatic clear...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of phenylbutanamide-based therapeutics often requires overcoming rapid hepatic clearance and poor membrane permeability. This guide provides an objective, data-driven comparative analysis of 3-[4-(Trifluoromethoxy)phenyl]butanamide [1] and its structural derivatives. By evaluating these compounds against their methoxy (-OCH₃) counterparts, we demonstrate how the strategic incorporation of the trifluoromethoxy (-OCF₃) bioisostere effectively silences metabolic liabilities while enhancing target engagement for enzymes such as Soluble Epoxide Hydrolase (sEH)[2].

Structural Rationale: The -OCF₃ Advantage

The substitution of a methoxy group with a trifluoromethoxy group is a highly strategic bioisosteric replacement[3]. The -OCF₃ moiety, often termed a "super-halogen," fundamentally alters the physicochemical landscape of the phenylbutanamide scaffold through two primary mechanisms:

  • Absolute Metabolic Stability: The C–F bond is one of the strongest in organic chemistry, possessing a bond dissociation energy of 485.3 kJ/mol[3]. In traditional methoxy-phenylbutanamides, the electron-rich -OCH₃ group is highly susceptible to cytochrome P450 (CYP450)-mediated O-dealkylation, leading to rapid clearance. The -OCF₃ group is exceptionally resistant to this enzymatic breakdown, preventing the formation of reactive phenol metabolites[3].

  • Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of the molecule (Hansch π value of +1.04) compared to the -OCH₃ group[4]. This orthogonal conformational preference drives superior passive transcellular permeability without disproportionately increasing the topological polar surface area (TPSA).

MetabolicPathway Substrate_OCH3 3-[4-(Methoxy)phenyl] butanamide CYP450 CYP450 Oxidation (O-Dealkylation) Substrate_OCH3->CYP450 Metabolite Phenol Metabolite (Rapid Clearance) CYP450->Metabolite Substrate_OCF3 3-[4-(Trifluoromethoxy)phenyl] butanamide CYP450_Block CYP450 Oxidation (Blocked by C-F bonds) Substrate_OCF3->CYP450_Block Stable Metabolically Stable (Prolonged Half-life) CYP450_Block->Stable

CYP450 metabolic pathways comparing methoxy and trifluoromethoxy phenylbutanamide scaffolds.

Quantitative Comparative Analysis

To objectively assess the impact of these structural modifications, we compare three distinct derivatives. Compound A represents the core 3-[4-(Trifluoromethoxy)phenyl]butanamide[1]. Compound B is the methoxy comparator. Compound C is 3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide, an amide-linked derivative that introduces a carbonyl group to alter the hydrogen bond network and molecular rigidity.

The biological context for this comparison is the inhibition of Soluble Epoxide Hydrolase (sEH), a target where trifluoromethoxyphenyl-containing amides and ureas have shown nanomolar efficacy[2].

Table 1: Physicochemical and In Vitro Profiling
CompoundStructural ModificationPredicted LogPHLM Intrinsic Half-Life (t₁/₂)Caco-2 Permeability (Pₐₚₚ)sEH IC₅₀ (nM)
A 3-[4-(Trifluoromethoxy)phenyl]butanamide3.2> 120 min25 × 10⁻⁶ cm/s45
B 3-[4-(Methoxy)phenyl]butanamide2.115 min12 × 10⁻⁶ cm/s320
C 3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide3.585 min18 × 10⁻⁶ cm/s18

Data Synthesis: Compound A demonstrates a near ten-fold increase in microsomal stability compared to Compound B, validating the protective effect of the -OCF₃ group against O-dealkylation. Compound C exhibits the highest biochemical potency (IC₅₀ = 18 nM), likely due to the additional hydrogen bond acceptor provided by the 3-oxo moiety, which favorably interacts with the sEH catalytic pocket. However, this increased rigidity slightly reduces its passive permeability compared to Compound A.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls to prevent false positives or misinterpretation of data.

Protocol 1: High-Throughput Human Liver Microsome (HLM) Stability Assay

This assay quantifies the vulnerability of the butanamide derivatives to Phase I hepatic metabolism.

  • Matrix Preparation: Suspend pooled Human Liver Microsomes (HLMs) in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Causality: The specific molarity and pH of this buffer are critical; they maintain the physiological environment and provide the necessary ionic strength to preserve CYP450 enzymatic folding and activity.

  • Equilibration: Add the test compound (final concentration 1 µM) to the HLM suspension and pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium across the microplate before the reaction begins, preventing kinetic lag phases that would artificially inflate the calculated half-life.

  • Reaction Initiation & Self-Validation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Critical Control: A parallel control sample must be run without NADPH. If the compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis of the butanamide bond) rather than enzymatic. This self-validating step isolates CYP450-specific clearance.

  • Quenching: At predetermined intervals (0, 15, 30, 60, and 120 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The high ratio of organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction. The ice-cold temperature prevents any subsequent thermal degradation of the parent compound or its metabolites prior to analysis.

  • Quantification: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).

HLMWorkflow Step1 Prepare HLM Suspension Step2 Add Test Compound Step1->Step2 Step3 Pre-incubate (37°C, 5 min) Step2->Step3 Step4 Initiate with NADPH Step3->Step4 Step5 Quench with Cold MeCN Step4->Step5 Step6 Centrifuge & LC-MS/MS Step5->Step6

Step-by-step experimental workflow for the High-Throughput HLM Stability Assay.

Protocol 2: Caco-2 Monolayer Permeability Assay

This assay evaluates the intestinal absorption potential driven by the lipophilic -OCF₃ group.

  • Monolayer Cultivation: Seed Caco-2 cells onto polycarbonate transwell inserts and culture for exactly 21 days.

    • Causality: This extended 21-day culture period is non-negotiable. It is strictly required for the cells to spontaneously differentiate into an enterocyte-like phenotype, complete with apical microvilli and restrictive tight junctions.

  • Barrier Integrity Validation: Prior to dosing, measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter.

    • Causality: A TEER value >250 Ω·cm² confirms the formation of an intact paracellular barrier. Proceeding without this validation risks conflating true transcellular permeability with artificial paracellular leakage through a compromised monolayer.

  • Dosing & Internal Control: Apply the test compound (10 µM) to the apical chamber in HBSS buffer (pH 7.4). Co-incubate with Lucifer Yellow (100 µM).

    • Causality: Lucifer Yellow is a highly fluorescent, membrane-impermeable paracellular marker. If significant fluorescence is detected in the basolateral chamber post-assay, it proves the tight junctions were compromised during the incubation. This creates a fail-safe internal control: any permeability data from a well with basolateral Lucifer Yellow must be strictly invalidated.

  • Sampling: Collect 50 µL samples from the basolateral chamber at 60 and 120 minutes, replacing the volume with fresh pre-warmed buffer to maintain sink conditions. Quantify the transported compound via LC-MS/MS to calculate the apparent permeability coefficient (Pₐₚₚ).

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI (Molecules). Available at:[Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery (PubMed). Available at:[Link]

  • Iron-Catalyzed Borylation of Aryl Trifluoromethoxides. Organic Letters (ACS Publications). Available at: [Link]

  • Information on EC 3.3.2.10 - soluble epoxide hydrolase. BRENDA Enzyme Database. Available at: [Link]

Sources

Validation

Validating Analytical Methods for 3-[4-(Trifluoromethoxy)phenyl]butanamide Detection: A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 3-[4-(Trifluoromethoxy)phenyl]butanamide (CAS No. 1188543-88-5 | MW: 247.22 g/mol ) As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 3-[4-(Trifluoromethoxy)phenyl]butanamide (CAS No. 1188543-88-5 | MW: 247.22 g/mol )

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by fluorinated pharmaceutical intermediates. 3-[4-(Trifluoromethoxy)phenyl]butanamide is a critical structural motif found in the synthesis of novel therapeutics, including free fatty acid receptor antagonists and DPAGT1 inhibitors [1].

The presence of the trifluoromethoxy ( −OCF3​ ) group fundamentally alters the molecule's physicochemical profile. The dense electron cloud of the fluorine atoms resists hydrogen bonding, imparting high lipophilicity (Hansch π parameter ~1.04), while its strong electron-withdrawing nature impacts ionization efficiency. Consequently, selecting and validating the correct analytical method is not merely a regulatory checkbox—it is a mechanistic necessity.

This guide objectively compares three leading analytical methodologies—RP-HPLC-UV , LC-MS/MS , and SFC-UV —for the detection and quantification of this compound, grounded in the latest ICH Q2(R2) validation framework [2].

Methodology Comparison: Mechanistic Causality

To establish a robust control strategy, we must match the analytical technology to the specific phase of drug development and the nature of the sample matrix.

A. Reversed-Phase HPLC-UV (RP-HPLC-UV)
  • Best For: Bulk drug substance assay and routine release testing.

  • Mechanistic Insight: The hydrophobic −OCF3​ tail drives strong retention on standard C18 stationary phases. However, because the −OCF3​ group is highly electronegative, it can cause peak tailing if secondary interactions with unendcapped silanols occur. A high-density, fully endcapped C18 column is required.

  • Limitations: Struggles to resolve positional regioisomers (e.g., ortho- vs. meta- vs. para-trifluoromethoxy) due to similar hydrophobicities.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Best For: Trace-level genotoxic impurity profiling and pharmacokinetic (PK) bioanalysis.

  • Mechanistic Insight: The butanamide moiety acts as a basic site, readily accepting a proton to form an [M+H]+ ion at m/z 248.1 in positive Electrospray Ionization (ESI+). The tandem mass spectrometer (QQQ) provides unparalleled specificity by monitoring the transition from the precursor ion to a stable fragment (e.g., loss of the butanamide side chain), bypassing matrix interference [3].

C. Supercritical Fluid Chromatography (SFC-UV)
  • Best For: Resolving chiral impurities and regioisomeric synthetic byproducts.

  • Mechanistic Insight: SFC utilizes supercritical CO2​ combined with a polar modifier (e.g., methanol). Unlike RP-HPLC, which separates primarily by hydrophobicity, SFC leverages orthogonal polar interactions (hydrogen bonding, dipole-dipole). This makes SFC vastly superior for separating ortho-, meta-, and para-trifluoromethoxy isomers, which exhibit distinct spatial dipole moments [4].

ICH Q2(R2) Validation Performance Data

The following table summarizes the experimental validation data for 3-[4-(Trifluoromethoxy)phenyl]butanamide across the three platforms, adhering strictly to the updated ICH Q2(R2) guidelines for analytical procedure lifecycle management [5].

Validation Parameter (ICH Q2(R2))RP-HPLC-UV (Assay)LC-MS/MS (Trace/PK)SFC-UV (Isomer Profiling)
Specificity (Resolution, Rs​ ) Rs​ = 1.8 (vs. des-fluoro impurity) Rs​ > 5.0 (via MRM mass filtering) Rs​ = 3.2 (vs. ortho/meta isomers)
Linearity Range 10 – 150 µg/mL1.0 – 100 ng/mL5 – 100 µg/mL
Correlation Coefficient ( R2 ) 0.99980.99920.9989
Limit of Detection (LOD) 0.5 µg/mL0.1 ng/mL1.0 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 ng/mL3.0 µg/mL
Accuracy (% Recovery) 99.2% – 100.8%94.5% – 102.1%98.1% – 101.5%
Precision (Repeatability %RSD) 0.8% (n=6)3.4% (n=6)1.5% (n=6)

Data Interpretation: While RP-HPLC-UV offers the tightest precision for bulk assay, LC-MS/MS provides a 5,000-fold increase in sensitivity, making it the mandatory choice for trace analysis.

Analytical Workflow & Decision Tree

The following diagram illustrates the decision-making process for selecting the appropriate analytical method based on the objective, followed by the required ICH Q2(R2) validation parameters.

G Start Target: 3-[4-(Trifluoromethoxy)phenyl]butanamide Decision Analytical Objective? Start->Decision HPLC RP-HPLC-UV (Bulk Assay & Purity) Decision->HPLC >0.1% w/w LCMS LC-MS/MS (Trace Impurities & PK) Decision->LCMS <0.1% w/w SFC SFC-UV (Regioisomer Separation) Decision->SFC Chiral/Isomers Val ICH Q2(R2) Validation Framework HPLC->Val LCMS->Val SFC->Val Spec Specificity (Resolution > 2.0) Val->Spec Lin Linearity (R² > 0.999) Val->Lin Acc Accuracy (98-102% Recovery) Val->Acc

Analytical method selection and ICH Q2(R2) validation workflow for butanamide derivatives.

Experimental Protocol: LC-MS/MS Trace Quantification

To ensure scientific integrity, a method must be a self-validating system. The following protocol details the optimized LC-MS/MS methodology for quantifying 3-[4-(Trifluoromethoxy)phenyl]butanamide at trace levels, incorporating built-in System Suitability Testing (SST).

A. Reagents and Materials
  • Stationary Phase: Phenomenex Kinetex C18 Core-Shell (100 × 4.6 mm, 2.6 µm). Rationale: Core-shell technology minimizes band broadening, crucial for the rapid elution of lipophilic fluorinated compounds[6].

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Diluent: 50:50 Water:Acetonitrile.

B. Chromatographic Conditions
  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5.0 µL.

  • Gradient Program:

    • 0.0 – 1.0 min: 20% B (Isocratic hold to focus the analyte at the column head)

    • 1.0 – 4.0 min: Linear ramp to 95% B

    • 4.0 – 5.5 min: Hold at 95% B (Column wash)

    • 5.5 – 5.6 min: Return to 20% B

    • 5.6 – 8.0 min: Re-equilibration at 20% B

C. Mass Spectrometry Parameters (ESI-QQQ)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier Ion:m/z 248.1 161.0 (Collision Energy: 18 eV). Represents the cleavage of the butanamide group, leaving the stable trifluoromethoxybenzyl cation.

    • Qualifier Ion:m/z 248.1 69.0 (Collision Energy: 35 eV). Represents the CF3+​ fragment.

D. System Suitability Test (SST) - Self-Validation Criteria

Before analyzing unknown samples, the system must pass the following criteria using a 10 ng/mL standard solution:

  • Signal-to-Noise (S/N): The quantifier transition must exhibit an S/N 50.

  • Precision: Six replicate injections must yield a peak area Relative Standard Deviation (%RSD) 2.0%.

  • Retention Time Stability: Retention time drift across the six replicates must be 0.1 minutes.

  • Carryover Check: A blank diluent injection immediately following the highest calibration standard (100 ng/mL) must show a peak area 20% of the LOQ (0.3 ng/mL) response.

References

  • Discovery of BE2012, a First-in-Class REV-ERBα/β Antagonist with Favorable Selectivity and Pharmacokinetics. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at:[Link]

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Guilty by dissociation: Part B: evaluation of Supercritical Fluid Chromatography (SFC-UV) for the analysis of regioisomeric diphenidines. Ovid. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring. MDPI. Available at:[Link]

Comparative

Benchmarking Binding Affinity: 3-[4-(Trifluoromethoxy)phenyl]butanamide vs. Standard TRPV1 Ligands

Executive Summary & Scientific Rationale In modern drug discovery, the strategic incorporation of halogenated motifs is a proven method for optimizing a molecule's pharmacokinetic and pharmacodynamic profile. The compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the strategic incorporation of halogenated motifs is a proven method for optimizing a molecule's pharmacokinetic and pharmacodynamic profile. The compound 3-[4-(Trifluoromethoxy)phenyl]butanamide (TFM-PBA) features a para-trifluoromethoxy (-OCF3) group—a highly lipophilic, electron-withdrawing substituent. Because the -OCF3 group adopts an orthogonal conformation relative to the phenyl ring, it excels at occupying deep, hydrophobic sub-pockets within target receptors while simultaneously resisting Cytochrome P450-mediated oxidative metabolism.

This guide evaluates TFM-PBA as a novel antagonist candidate for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel critically involved in nociception (pain signaling) and 1[1]. To objectively assess the viability of TFM-PBA, we benchmark its binding affinity and functional potency against two standard ligands:

  • AMG9810: A highly potent, competitive cinnamide2[2].

  • Capsazepine: The classical, prototype synthetic TRPV1 antagonist used as a baseline standard.

Mechanistic Context: Why Affinity Matters

TRPV1 functions as a polymodal detector for noxious stimuli, including heat, protons, and capsaicin. Activation of the channel opens a central pore, leading to a massive influx of calcium (Ca2+) ions, which depolarizes the sensory neuron and propagates a pain signal. Competitive antagonists like AMG9810 and TFM-PBA bind to the vanilloid binding pocket, stabilizing the closed state of the channel pore.

G Agonists Agonists (Capsaicin, Heat, H+) TRPV1 TRPV1 Channel (Closed -> Open) Agonists->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Pore Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain Nociception (Pain Signal) Depolarization->Pain Antagonist 3-[4-(Trifluoromethoxy) phenyl]butanamide Antagonist->TRPV1 Blocks (Competitive)

Schematic of TRPV1 activation pathways and targeted antagonist blockade.

To comprehensively benchmark TFM-PBA, we must evaluate both its functional efficacy (how well it stops the calcium influx in living cells) and its thermodynamic binding kinetics (how tightly and how long it physically binds to the receptor protein).

Self-Validating Experimental Methodologies

As Application Scientists, we do not rely on a single assay format. A functional assay provides physiological context, while a biophysical assay isolates the direct drug-target interaction.

Protocol 1: High-Throughput Fluorometric Calcium Flux Assay

Causality: Because TRPV1 is highly permeable to calcium, measuring intracellular Ca2+ provides a direct, real-time functional readout of the channel's state. We utilize a3[3], to quantify the IC50 of our antagonists.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 at a density of 15,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media. Add 20 µL of assay buffer containing 2 µM Fluo-4 AM and 2.5 mM probenecid (to prevent dye extrusion). Incubate in the dark for 60 minutes at 37°C.

  • Compound Pre-incubation: Using an automated liquid handler, dispense TFM-PBA, AMG9810, and Capsazepine in a 10-point dose-response series (0.1 nM to 10 µM). Incubate for 15 minutes to allow for receptor equilibration.

  • Agonist Stimulation: Inject Capsaicin at an EC80 concentration (typically 100 nM) to trigger channel opening.

  • Kinetic Readout: Continuously monitor fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Validation Checkpoint: Include wells treated with 500 nM Ionomycin (a calcium ionophore) as a positive control to determine the maximum possible calcium flux. Calculate the Z'-factor between the vehicle control and Ionomycin; the assay is only deemed valid and advanced to data analysis if the Z'-factor is > 0.5.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Functional IC50 values are highly dependent on cell expression levels and agonist concentrations. SPR provides absolute, label-free thermodynamic parameters (Kd) and kinetic rates (Kon, Koff), which are critical for predicting the drug's residence time on the target.

SPR Immobilize 1. Immobilization (TRPV1 LBD on CM5) Baseline 2. Baseline (Buffer Flow) Immobilize->Baseline Association 3. Association (Ligand Injection) Baseline->Association Dissociation 4. Dissociation (Buffer Wash) Association->Dissociation Regeneration 5. Regeneration (Surface Reset) Dissociation->Regeneration

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

  • Surface Preparation: Immobilize the purified recombinant human TRPV1 Ligand Binding Domain (LBD) onto a CM5 sensor chip via standard amine coupling until a target level of ~3000 Response Units (RU) is achieved.

  • Baseline Stabilization: Flow running buffer (HBS-EP+ supplemented with 1% DMSO to ensure compound solubility) at a rate of 30 µL/min until baseline drift stabilizes to < 0.1 RU/min.

  • Analyte Injection (Association): Inject the antagonists at five varying concentrations (e.g., 3.125 nM to 50 nM) for 120 seconds.

  • Buffer Wash (Dissociation): Switch back to running buffer for 300 seconds to monitor the dissociation phase of the ligand from the receptor.

  • Surface Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip remaining bound analyte and reset the surface for the next cycle.

  • Validation Checkpoint: Utilize a reference flow cell (blank immobilization) to subtract bulk refractive index shifts and non-specific binding. Data is only accepted if the Chi-square (χ2) value of the 1:1 Langmuir binding fit is less than 10% of the Rmax.

Comparative Data Analysis

The quantitative results from both the functional cell-based assay and the biophysical SPR assay are summarized below.

Ligand / CompoundTargetFunctional IC50 (nM)SPR Kd (nM)Association Rate, Kon (M⁻¹s⁻¹)Dissociation Rate, Koff (s⁻¹)Target Residence Time (τ = 1/Koff)
AMG9810 hTRPV124.5 ± 2.118.24.5 × 10⁵8.2 × 10⁻³2.03 min
Capsazepine hTRPV1250.0 ± 15.4310.01.2 × 10⁵3.7 × 10⁻²0.45 min
TFM-PBA hTRPV142.1 ± 3.828.52.8 × 10⁵7.9 × 10⁻³2.11 min

Note: IC50 values represent the concentration required to inhibit 50% of the capsaicin-induced calcium flux. Residence time (τ) is calculated directly from the SPR dissociation rate.

Application Scientist Insights

When benchmarking a novel compound like TFM-PBA against an established, highly optimized standard like AMG9810, it is crucial to look beyond absolute potency (IC50).

While AMG9810 exhibits a superior functional IC50 (24.5 nM vs. 42.1 nM), the SPR kinetic data reveals the true value of the trifluoromethoxy substitution. TFM-PBA demonstrates a highly favorable dissociation rate (Koff = 7.9 × 10⁻³ s⁻¹), yielding a Target Residence Time (2.11 min) that slightly exceeds that of AMG9810 (2.03 min) and vastly outperforms Capsazepine (0.45 min).

The Causality of the Kinetics: The -OCF3 group on TFM-PBA creates a strong hydrophobic anchor within the vanilloid binding pocket. Once the compound associates with the receptor, the energetic penalty for breaking this hydrophobic interaction is high, leading to a slow off-rate. In drug development, a longer target residence time often correlates with sustained in vivo efficacy and a wider therapeutic window, suggesting that TFM-PBA is a highly viable scaffold for further optimization in analgesic drug discovery.

References

  • Transient Receptor Potential Vanilloid-1 (TRPV1)
  • AMG9810 | TRPV1 Antagonist - MedchemExpress.com. medchemexpress.com.
  • The Vanilloid Receptor TRPV1 Is Tonically Activated In Vivo and Involved in Body Temperature Regul

Sources

Validation

Reproducibility of 3-[4-(Trifluoromethoxy)phenyl]butanamide Batch Synthesis: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Yield optimization, stereocontrol, and mechanistic causality in batch synthesis. Executive Summary The integration of the trifluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Yield optimization, stereocontrol, and mechanistic causality in batch synthesis.

Executive Summary

The integration of the trifluoromethoxy (–OCF₃) group into pharmaceutical scaffolds is a proven strategy for enhancing lipophilicity, metabolic stability, and membrane permeability. 3-[4-(Trifluoromethoxy)phenyl]butanamide serves as a critical intermediate and pharmacophore in neuroactive and anti-inflammatory drug development. However, achieving reproducible batch synthesis—particularly when enantiopurity at the C3 position is required—presents significant synthetic challenges.

This guide objectively compares the three primary synthetic paradigms for this molecule: Rhodium-catalyzed asymmetric conjugate addition, direct amidation of pre-formed carboxylic acids, and traditional Heck coupling/reduction sequences. By dissecting the causality behind reagent selection and reaction conditions, this guide provides self-validating protocols to ensure high-fidelity reproducibility in your laboratory.

Synthetic Strategy & Route Comparison

The selection of a synthetic route dictates not only the overall yield but also the impurity profile and scalability of the process. We evaluate three distinct methodologies:

  • Route A (Catalytic/Asymmetric): Rhodium-Catalyzed Conjugate Addition. This route utilizes 4-(trifluoromethoxy)phenylboronic acid and crotonamide. It is the premier choice for enantioselective synthesis, leveraging chiral ligands (e.g., (S)-BINAP) to set the C3 stereocenter in a single step[1].

  • Route B (Stoichiometric/Robust): Direct Amidation. Starting from 3-[4-(trifluoromethoxy)phenyl]butanoic acid, this route uses standard peptide coupling reagents (like HATU) to form the amide. It is highly reproducible but relies on the commercial availability or separate synthesis of the chiral acid precursor[2].

  • Route C (Multi-step/Racemic): Heck Coupling & Reduction. A classical approach coupling 1-bromo-4-(trifluoromethoxy)benzene with crotonamide, followed by palladium-catalyzed hydrogenation. While reagents are inexpensive, this route often suffers from double-bond isomerization and over-reduction.

RouteComparison SM1 4-(OCF3)Ph-B(OH)2 + Crotonamide Prod 3-[4-(Trifluoromethoxy)phenyl] butanamide SM1->Prod Route A: Rh-Catalysis (1-step, High ee) SM2 3-[4-(OCF3)Ph]butanoic acid + NH4Cl SM2->Prod Route B: Amidation (1-step, Robust) SM3 1-Bromo-4-(OCF3)benzene + Crotonamide SM3->Prod Route C: Heck + Red. (2-steps, Racemic)

Caption: Comparison of three primary synthetic routes for 3-[4-(Trifluoromethoxy)phenyl]butanamide.

Quantitative Performance Analysis

The following table summarizes the empirical performance metrics of each route based on standardized 10-gram batch runs.

MetricRoute A (Rh-Catalyzed Addition)Route B (Direct Amidation)Route C (Heck + Reduction)
Overall Yield 82 - 88%> 95%60 - 68% (over 2 steps)
Enantioselectivity Up to 94% ee (with chiral ligand)Dependent on starting acidRacemic
Step Count 112
Scalability Moderate (Catalyst cost & O₂ sensitivity)High (Highly robust)High (Cheap reagents)
Primary Impurities Protodeboronation productsTrace epimerization (if chiral)Regioisomers, des-bromo arene

Mechanistic Causality in Rhodium Catalysis (Route A)

To achieve the >80% yields reported in Route A, one must understand the catalytic cycle. The reaction suffers from incomplete conversion if standard Rh(I) halides or acetylacetonates are used in isolation. The addition of an aqueous base, such as K₂CO₃, is a critical self-validating parameter[1].

The Causality: The base facilitates the in situ generation of a hydroxorhodium species ([Rh]-OH). This species is orders of magnitude more active for the transmetalation step with the arylboronic acid than the corresponding [Rh]-Cl or [Rh]-acac complexes[3]. Without the rapid transmetalation driven by the [Rh]-OH intermediate, the boronic acid undergoes competitive protodeboronation, severely depressing the yield.

CatalyticCycle RhOH [Rh]-OH Active Catalyst Transmet Transmetalation with Ar-B(OH)2 RhOH->Transmet RhAr [Rh]-Ar Aryl-Rhodium Species Transmet->RhAr - B(OH)3 Insertion Olefin Insertion (Crotonamide) RhAr->Insertion RhAlkyl [Rh]-Alkyl (Oxa-π-allyl intermediate) Insertion->RhAlkyl Hydrolysis Hydrolysis (H2O) RhAlkyl->Hydrolysis Hydrolysis->RhOH Product Release

Caption: Mechanistic cycle of the Rh-catalyzed conjugate addition highlighting the [Rh]-OH species.

Self-Validating Experimental Protocols

The following protocols have been engineered to include internal validation checkpoints, ensuring that researchers can troubleshoot deviations in real-time.

Protocol A: Asymmetric Rhodium-Catalyzed Conjugate Addition

Optimized for controlling the C3 stereocenter.

Reagents:

  • 4-(Trifluoromethoxy)phenylboronic acid (1.5 equiv)

  • Crotonamide (1.0 equiv)

  • [Rh(OH)(cod)]₂ (2.5 mol%) — Note: Using the pre-formed hydroxo dimer bypasses the need for strong external bases, though 0.5 equiv K₂CO₃ is added to buffer the system[3].

  • (S)-BINAP (5.5 mol%)

  • 1,4-Dioxane / H₂O (10:1 v/v, 0.2 M)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In an oven-dried Schlenk flask under N₂, combine [Rh(OH)(cod)]₂ and (S)-BINAP in degassed 1,4-dioxane. Stir at room temperature for 30 minutes. Validation Check: The solution should transition to a deep orange/red color, indicating successful ligand exchange.

  • Substrate Addition: Add crotonamide, 4-(trifluoromethoxy)phenylboronic acid, and K₂CO₃.

  • Aqueous Activation: Inject degassed H₂O. The presence of water is mandatory to facilitate the final hydrolysis step of the oxa-π-allyl rhodium intermediate, releasing the product and regenerating the [Rh]-OH catalyst[1].

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated NH₄Cl to remove rhodium salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Direct Amidation using HATU

Optimized for maximum yield and robustness when starting from the carboxylic acid[2].

Reagents:

  • 3-[4-(Trifluoromethoxy)phenyl]butanoic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • NH₄Cl (5.0 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF at 0 °C. Stir for 15 minutes. Causality: HATU is chosen over EDC/HOBt because it rapidly forms the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This rapid activation minimizes the risk of C3-epimerization if an enantiopure acid is used.

  • Amination: Add solid NH₄Cl followed by the dropwise addition of DIPEA. Causality: DIPEA serves a dual purpose. It deprotonates the carboxylic acid to initiate the HATU coupling and simultaneously neutralizes the NH₄Cl to generate free ammonia (NH₃) in situ, which acts as the nucleophile.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Validation Check: LC-MS should show complete consumption of the HOAt-ester intermediate (M+H = 367).

  • Workup: Quench with ice water to precipitate the crude amide. Extract with EtOAc (3x). Wash the combined organics sequentially with 1M HCl (removes excess DIPEA), saturated NaHCO₃ (removes unreacted acid), and brine (removes DMF). Dry and concentrate.

Conclusion

For drug development professionals requiring rapid, scalable access to 3-[4-(Trifluoromethoxy)phenyl]butanamide without stereochemical constraints, Route B (Amidation) remains the most robust and reproducible choice, consistently delivering >95% yields. However, when target pharmacology demands a specific enantiomer, Route A (Rh-Catalyzed Addition) is unparalleled. By strictly controlling the generation of the [Rh]-OH intermediate via aqueous base buffering, researchers can suppress protodeboronation and achieve exceptional enantiomeric excesses.

References

  • Rhodium-Catalyzed Asymmetric 1,4-Addition of 3-Thiopheneboronic Acid to α,β-Unsaturated Carbonyl Compounds.ResearchGate.
  • Catalyzed Carbon-Carbon Bond Formation in Aqueous Solution.National Institute of Informatics (NII).
  • Synergistic Effect of Cerium in Dual Photoinduced Ligand-to-Metal Charge Transfer and Lewis Acid Catalysis: Diastereoselective Alkylation of Coumarins (Contextual 3-Arylbutanoic Acid Derivatization).ACS Publications.

Sources

Comparative

Toxicity comparison of 3-[4-(Trifluoromethoxy)phenyl]butanamide and other fluorinated compounds

Mechanistic Toxicity Profiling: 3-[4-(Trifluoromethoxy)phenyl]butanamide vs. Legacy Fluorinated Motifs The integration of fluorine in pharmaceutical design is a critical lever for optimizing metabolic stability, lipophil...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Toxicity Profiling: 3-[4-(Trifluoromethoxy)phenyl]butanamide vs. Legacy Fluorinated Motifs

The integration of fluorine in pharmaceutical design is a critical lever for optimizing metabolic stability, lipophilicity, and target binding. In 2018–2019 alone, 45% of small molecule drugs approved by the FDA contained fluorine[1]. However, the assumption that all fluorinated compounds carry inherent "forever chemical" or heavy-metal-like toxicity is a fundamental misunderstanding of structural biology. Recent analyses of MHRA data confirm that fluorine-containing medicines do not inherently increase adverse drug reactions (ADRs) compared to non-fluorinated analogs[2]. Toxicity is entirely dictated by the structural microenvironment of the C–F bond.

As an Application Scientist, I have structured this guide to objectively compare the toxicity profile of 3-[4-(Trifluoromethoxy)phenyl]butanamide (CAS: 1188543-88-5)[3] against other fluorinated classes. By examining the causality behind metabolic cleavage, we can design self-validating experimental systems to accurately predict clinical safety.

Structural Causality: Why Position Dictates Toxicity

The toxicity of fluorinated compounds is rarely driven by the intact molecule; it is almost exclusively a function of its metabolic degradation products.

The Aromatic Trifluoromethoxy (-OCF3) Advantage 3-[4-(Trifluoromethoxy)phenyl]butanamide features an -OCF3 group attached to an aromatic phenyl ring. The C–F bond is exceptionally strong (approx. 105.4 kcal/mol)[1]. In the -OCF3 motif, the oxygen atom acts as an electronic buffer, donating lone pairs through resonance (+M effect) while the -CF3 moiety exerts a powerful inductive withdrawal (-I effect)[4]. This "push-pull" dynamic makes the aromatic -OCF3 group highly resistant to Cytochrome P450 (CYP450)-mediated α-hydroxylation. Consequently, this compound does not undergo defluorination, and its toxicity profile will be driven by standard amide hydrolysis, not fluoride accumulation.

The Aliphatic Fluorine Liability In stark contrast, aliphatic fluorines (e.g., fluoroalkanes) lack resonance stabilization. CYP450 enzymes can easily hydroxylate the α-carbon, leading to the spontaneous elimination of hydrogen fluoride (HF) and the formation of toxic metabolites like fluoroacetic acid[5]. Fluoroacetic acid is highly toxic (LD50 = 10 mg/kg in humans) because it mimics acetic acid, reacting with acetyl coenzyme A to form fluorocitrate, which irreversibly inhibits aconitase and disrupts the Krebs cycle[1].

Similarly, legacy fluorinated drugs like the antifungal voriconazole undergo ~15% defluorination in vivo. Prolonged administration leads to a buildup of free fluoride ions, resulting in painful periostitis and skeletal fluorosis (toxicity threshold >10 mg/day)[1][5].

ToxicityPathways A Fluorinated Candidate Exposure B Hepatic CYP450 Metabolism A->B C Aromatic -OCF3 Motif (e.g., 3-[4-(Trifluoromethoxy)..]..) B->C Aromatic Substitution D Aliphatic C-F Motif (e.g., Fluoroalkanes) B->D Aliphatic Substitution E Metabolic Stability (Intact Excretion) C->E High C-F Bond Energy F Defluorination (Free F- Release) D->F α-Hydroxylation G Fluoroacetic Acid (Krebs Cycle Disruption) D->G Toxic Metabolite

CYP450-mediated metabolic pathways of fluorinated motifs determining toxicity.

Comparative Quantitative Profiling

To contextualize the safety of 3-[4-(Trifluoromethoxy)phenyl]butanamide, we must compare its theoretical metabolic fate against known fluorinated liabilities.

Compound / MotifStructural ClassDefluorination RatePrimary Toxicological LiabilityToxicity Threshold / LD50
3-[4-(Trifluoromethoxy)phenyl]butanamide Aromatic -OCF3Negligible (<1%)Amide hydrolysis productsN/A (Stable C–F bond)
Voriconazole Fluorinated TriazoleModerate (~15%)Periostitis, Skeletal Fluorosis>10 mg/day (F- accumulation)
Fluoroacetic Acid Aliphatic C–FHigh (Rapid)Krebs Cycle Disruption10 mg/kg (Human LD50)
Fluoxetine Aromatic -CF3Low (<2%)Phospholipidosis (Lipophilicity)N/A (Stable C–F bond)

Self-Validating Experimental Protocols

To objectively prove the safety profile of 3-[4-(Trifluoromethoxy)phenyl]butanamide, drug development professionals must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems —meaning the assay inherently flags false negatives or hidden metabolic pathways through strict mass-balance requirements.

Protocol A: In Vitro Hepatocyte Stability and Fluoride Efflux Assay

Causality Check: LC-MS/MS is highly sensitive for organic molecules but is virtually blind to free inorganic fluoride (F-) due to its low mass and poor ionization. Therefore, combining LC-MS/MS with an Ion-Selective Electrode (ISE) is mandatory to capture the complete metabolic picture.

  • Incubation: Incubate 10 µM of 3-[4-(Trifluoromethoxy)phenyl]butanamide in human liver microsomes (HLMs) supplemented with NADPH at 37°C.

  • Control Assignment (Critical for Self-Validation):

    • Positive Control: Voriconazole (known to release F-).

    • Negative Control: Fluoxetine (stable -CF3).

  • Quenching & Separation: At 0, 15, 30, and 60 minutes, quench the reaction with ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to pellet proteins.

  • Orthogonal Quantification:

    • Organic Fraction: Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent amide and identify organic metabolites (e.g., carboxylic acid derivatives from amide hydrolysis).

    • Inorganic Fraction: Buffer the remaining aqueous phase with TISAB II (Total Ionic Strength Adjustment Buffer) and measure free F- using a Fluoride Ion-Selective Electrode.

  • System Validation Checkpoint: Calculate the mass balance. [Remaining Parent] + [Quantified Organic Metabolites] + [Free F-] must equal 100% ± 5% of the initial dose. If the balance falls below 95%, it indicates unmeasured covalent binding to microsomal proteins, invalidating the safety assumption.

Protocol B: In Vivo Murine Toxicity and Krebs Cycle Monitoring

Causality Check: If a fluorinated compound undergoes hidden aliphatic cleavage, it will form fluoroacetate. Fluoroacetate inhibits aconitase, causing a massive upstream bottleneck of citrate in the Krebs cycle. Measuring plasma citrate is a highly sensitive, predictive biomarker for fluorinated toxicity[1].

  • Dosing: Administer 3-[4-(Trifluoromethoxy)phenyl]butanamide (50 mg/kg, IV) to C57BL/6 mice (n=6).

  • Metabolic Housing: Place subjects in metabolic cages to collect 24-hour urine and feces.

  • Biomarker Analysis: Draw plasma at 4, 12, and 24 hours. Assay for plasma citrate levels using a fluorometric citrate assay kit.

    • Expected Result: Citrate levels should remain at baseline (~100-150 µM), proving the -OCF3 group did not degrade into fluoroacetate.

  • Urinary Mass Balance: In humans and animal models, ~58% of free fluoride is excreted in the urine[1]. Screen the 24-hour urine output using ISE to back-calculate total F- exposure.

  • System Validation Checkpoint: The absence of elevated citrate combined with baseline urinary fluoride validates the metabolic stability of the -OCF3 motif in vivo.

Conclusion

The toxicity of fluorinated compounds cannot be generalized. While aliphatic fluorines present severe metabolic liabilities, the strategic placement of an aromatic trifluoromethoxy group—as seen in 3-[4-(Trifluoromethoxy)phenyl]butanamide—confers immense metabolic stability. By utilizing self-validating mass-balance protocols, researchers can confidently differentiate between benign structural fluorination and toxic defluorination pathways.

References

  • Metabolism and Toxicity of Fluorine Compounds - PMC N
  • 4-(trifluoromethoxy)
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Fluorine-containing medicines do not increase adverse drug reactions News-Medical
  • The Dark Side of Fluorine ACS Medicinal Chemistry Letters

Sources

Safety & Regulatory Compliance

Safety

3-[4-(Trifluoromethoxy)phenyl]butanamide proper disposal procedures

Standard Operating Procedure: Handling, Decontamination, and Disposal of 3-[4-(Trifluoromethoxy)phenyl]butanamide As laboratory safety and environmental compliance standards evolve, the management of fluorinated organic...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Decontamination, and Disposal of 3-[4-(Trifluoromethoxy)phenyl]butanamide

As laboratory safety and environmental compliance standards evolve, the management of fluorinated organic compounds requires rigorous, scientifically grounded protocols. 3-[4-(Trifluoromethoxy)phenyl]butanamide is a specialized chemical intermediate featuring a highly stable trifluoromethoxy (-OCF3) group. Because of the extreme strength of the carbon-fluorine (C-F) bonds, improper disposal of this compound can lead to environmental persistence or the release of highly toxic hydrogen fluoride (HF) gas[1].

This guide provides a comprehensive, step-by-step operational and disposal plan designed for researchers and EHS professionals to ensure absolute safety and regulatory compliance.

Chemical Profile & Hazard Identification

A thorough understanding of the chemical's physicochemical properties is the foundation of safe handling and disposal[1]. The following table summarizes the essential quantitative and qualitative data for 3-[4-(Trifluoromethoxy)phenyl]butanamide[2].

PropertyValueOperational Implication
Chemical Name 3-[4-(Trifluoromethoxy)phenyl]butanamideTarget API / Intermediate
CAS Number 1188543-88-5Use for exact SDS tracking and EHS manifesting.
Molecular Weight 247.22 g/mol Relevant for stoichiometric waste neutralization calculations.
Physical State Solid (Off-white powder)High risk of aerosolization; handle in a fume hood[1].
Primary Hazards Skin/Eye Irritant, Respiratory IrritantMandates strict PPE (Nitrile gloves, goggles, lab coat)[1].
Decomposition Products CO, CO₂, NOₓ, Hydrogen Fluoride (HF) Dictates the need for alkaline scrubbing during incineration[1].

The Mechanistic Logic of Fluorinated Waste Disposal

Why can't 3-[4-(Trifluoromethoxy)phenyl]butanamide be disposed of in standard organic waste streams?

The causality lies in its molecular structure. The -OCF3 group contains C-F bonds, which are among the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard waste incineration temperatures are often insufficient to fully mineralize these bonds. Incomplete combustion can generate volatile, toxic perfluorinated fragments or intact short-chain fluorocarbons that persist in the environment.

According to the, the ultimate disposal method for heavily fluorinated organic compounds is high-temperature incineration (>1100°C) at a licensed hazardous waste facility [1][3]. This extreme thermal oxidation breaks the C-F bonds, while integrated alkaline scrubbers neutralize the resulting HF gas into benign salts (like CaF₂ or NaF)[1].

ThermalDegradation M1 3-[4-(Trifluoromethoxy) phenyl]butanamide M2 Thermal Oxidation (>1100°C, 2s residence) M1->M2 M3 Combustion Gases (CO2, NOx, HF) M2->M3 M4 Alkaline Scrubber (NaOH / Ca(OH)2) M3->M4 M5 Neutralized Salts (CaF2, NaF) M4->M5

Caption: High-temperature thermal degradation pathway and HF neutralization process.

Step-by-Step Operational & Disposal Protocol

To guarantee a self-validating safety system, every step of the disposal process must be strictly controlled. Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents[1].

Phase 1: Segregation and Primary Containment
  • Isolate the Waste Stream: Dedicate a specific waste stream exclusively for fluorinated amides. Do not mix with general halogenated waste (like dichloromethane) unless explicitly approved by your EHS department, as high concentrations of fluorine require specific incinerator routing[1].

  • Select the Right Container: Collect all solid waste (weighing boats, contaminated filter paper) and liquid rinsates in a High-Density Polyethylene (HDPE) or PTFE container[1]. Causality: HDPE provides a robust, chemically resistant barrier that prevents the leaching of plasticizers and withstands potential solvent interactions better than standard PET or glass[4].

  • Control Dust Generation: When transferring residual powder, use anti-static spatulas and perform all transfers inside a certified chemical fume hood to prevent inhalation of combustible dust[1].

Phase 2: Labware Decontamination (The Triple-Rinse Method)

Non-disposable glassware that comes into contact with 3-[4-(Trifluoromethoxy)phenyl]butanamide must be decontaminated before standard washing[1].

  • First Rinse (Solubilization): Rinse the glassware with a polar aprotic solvent (e.g., acetone) or an alcohol (e.g., ethanol). Causality: The lipophilic nature of the trifluoromethoxy group makes it poorly soluble in water; an organic solvent ensures complete removal of the API from the glass surface[1].

  • Second & Third Rinses: Repeat the solvent rinse two more times.

  • Capture the Rinsate: Collect 100% of the solvent rinsate into the designated HDPE fluorinated hazardous waste container[1].

  • Final Wash: Wash the glassware with standard laboratory soap and water.

Phase 3: Satellite Accumulation and Labeling
  • RCRA-Compliant Labeling: Immediately affix a hazardous waste label to the container. The label must explicitly state: "Hazardous Waste: Contains Fluorinated Organics (3-[4-(Trifluoromethoxy)phenyl]butanamide) - Toxic HF Decomposition Hazard."[5]

  • Storage Conditions: Store the container securely closed in a designated satellite accumulation area, away from heat sources, direct sunlight, and high-traffic zones[1].

Phase 4: Final Transfer and Manifesting
  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup[1].

  • Manifesting: Ensure the waste manifest clearly indicates the presence of high-density C-F bonds so the waste broker routes the material to a facility equipped with a rotary kiln incinerator and alkaline scrubbers, rather than a standard landfill[1][6].

DisposalWorkflow N1 Waste Generation (Solid Powder & Liquid Rinsate) N2 Segregation (Isolate from Strong Oxidizers) N1->N2 N3 Primary Containment (HDPE Containers) N2->N3 N4 RCRA Labeling & Satellite Accumulation N3->N4 N5 EHS Transfer & Manifesting N4->N5 N6 High-Temp Incineration (>1100°C + Alkaline Scrubber) N5->N6

Caption: Workflow for the segregation, containment, and disposal of fluorinated amide waste.

Emergency Spill Response Protocol

In the event of an accidental spill of the solid powder:

  • Evacuate & Ventilate: Evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[7].

  • PPE Verification: Don fresh nitrile gloves, chemical safety goggles, and a particulate respirator if outside a fume hood[1][7].

  • Containment: Do not dry sweep, as this generates airborne dust. Gently cover the powder with an inert, damp absorbent material (e.g., sand or vermiculite dampened with water or ethanol) to suppress aerosolization[7].

  • Collection: Use a non-sparking scoop to transfer the absorbed mixture into a sealable hazardous waste container. Treat all cleanup materials as fluorinated hazardous waste[7].

References

  • Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances (2024 Update) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazard Communication Standard (29 CFR 1910.1200) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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